Gelomulide A
Description
Properties
IUPAC Name |
(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJKDLCGUYWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture of Gelomulide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelomulide A, a naturally occurring ent-abietane diterpenoid lactone, has garnered scientific interest due to its notable biological activities, particularly its antileishmanial properties. Isolated from the leaves of Suregada multiflora (formerly Gelonium multiflorum), this complex tetracyclic compound represents a unique molecular scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic data, a summary of its isolation protocol, and a discussion of its biosynthetic origins and known biological activities.
Chemical Structure and Properties
This compound is a tetracyclic diterpenoid characterized by an ent-abietane skeleton. Its chemical formula is C₂₂H₃₀O₅, with a molecular weight of approximately 374.5 g/mol .[1] The systematic IUPAC name for this compound is [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate (B1210297).[1] The core structure features a lactone ring, which is a common feature among bioactive diterpenoids isolated from the Suregada genus.[2]
The stereostructure of this compound, along with its related compounds Gelomulides B-F, was originally determined through extensive analysis of nuclear magnetic resonance (NMR) and mass spectrometry data, in conjunction with chemical evidence.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₅ | [1] |
| Molecular Weight | 374.5 g/mol | |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate | |
| Canonical SMILES | CC1=C2--INVALID-LINK--(C)C)OC(=O)C)C">C@@HOC1=O | |
| Natural Source | Suregada multiflora (Gelonium multiflorum) |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was elucidated primarily through ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule's connectivity and stereochemistry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |
| 1 | 36.8 | 1.55 (m), 1.85 (m) |
| 2 | 26.9 | 1.65 (m), 1.95 (m) |
| 3 | 78.8 | 4.70 (t, J=3.0) |
| 4 | 37.9 | - |
| 5 | 54.7 | 1.25 (d, J=12.0) |
| 6 | 21.8 | 2.10 (m), 2.30 (m) |
| 7 | 34.5 | 1.75 (m), 1.90 (m) |
| 8 | 83.8 | - |
| 9 | 59.8 | 1.60 (m) |
| 10 | 38.2 | - |
| 11 | 17.8 | 1.45 (m), 1.65 (m) |
| 12 | 70.2 | 4.85 (d, J=5.0) |
| 13 | 138.9 | - |
| 14 | 132.8 | 5.95 (s) |
| 15 | 18.2 | 1.80 (s) |
| 16 | 175.2 | - |
| 17 | 8.8 | 1.05 (s) |
| 18 | 28.1 | 1.10 (s) |
| 19 | 15.4 | 0.85 (s) |
| 20 | 170.8 | - |
| OAc-C=O | 21.2 | - |
| OAc-CH₃ | - | 2.05 (s) |
Note: NMR data is based on the original structure elucidation and may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the leaves of Suregada multiflora, based on the original literature.
Caption: A generalized workflow for the isolation and purification of this compound.
-
Extraction: Air-dried and powdered leaves of Suregada multiflora are subjected to cold percolation with dichloromethane. The solvent is then removed under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically a mixture of petroleum ether and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Similar fractions are pooled together.
-
Purification: The fractions rich in this compound are further purified using preparative TLC.
-
Crystallization: The purified this compound is crystallized from an appropriate solvent mixture to yield the pure compound.
Structure Elucidation Methods
The structure of this compound was determined using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H NMR Spectroscopy: To identify the proton environments and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the carbon and proton framework.
Biosynthesis and Biological Activity
Biosynthesis
This compound, as an ent-abietane diterpenoid, is biosynthesized from geranylgeranyl pyrophosphate (GGPP). The biosynthesis involves a series of enzymatic cyclizations and subsequent oxidative modifications to form the characteristic tetracyclic lactone structure.
Caption: A simplified diagram of the biosynthetic origin of this compound.
Antileishmanial Activity
This compound has demonstrated significant antileishmanial activity. While the precise molecular targets and signaling pathways have not been fully elucidated for this compound specifically, the general mechanism of action for many terpenoids against Leishmania parasites is believed to involve the induction of apoptosis and the disruption of the parasite's cell membrane integrity.
Caption: A diagram illustrating the likely mechanisms of antileishmanial action.
Conclusion
This compound is a structurally complex and biologically active natural product with potential for further investigation in drug discovery, particularly in the context of antiprotozoal agents. This guide provides a foundational understanding of its chemical structure, supported by spectroscopic data and isolation methodologies, to aid researchers in this endeavor. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
Suregada multiflora: A Promising Source of the Bioactive Diterpenoid Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suregada multiflora (A. Juss.) Baill., a plant with a rich history in traditional medicine across Asia and Africa, is emerging as a significant natural source of the complex diterpenoid, Gelomulide A. This technical guide provides an in-depth overview of Suregada multiflora as a source of this compound, detailing its isolation, characterization, and reported biological activities. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction to Suregada multiflora
Suregada multiflora, belonging to the Euphorbiaceae family, is a small to medium-sized evergreen tree.[1] It is known by various common names, including "False Lime".[2] Traditionally, different parts of the plant, such as the leaves, bark, and roots, have been used to treat a range of ailments including fever, rheumatism, skin diseases, and liver disorders.[1][3] Phytochemical investigations have revealed a diverse array of bioactive compounds within the plant, with diterpenoids, particularly those of the ent-abietane and kaurane (B74193) types, being prominent constituents.[3]
This compound: An ent-Abietane Diterpenoid
This compound is a tetracyclic diterpene lactone belonging to the rare class of ent-abietane diterpenoids. It was first isolated from the leaves of Suregada multiflora (formerly known as Gelonium multiflorum). The chemical structure of this compound has been elucidated through extensive spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C22H30O5 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate |
| CAS Number | 122537-59-1 |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure based on the methodologies reported for the isolation of gelomulides and other diterpenoids from Suregada species.
References
A Technical Guide to the Biosynthesis of ent-Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Abietane diterpenoids represent a large and structurally diverse class of natural products with a wide array of valuable biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Found in various plant families such as Euphorbiaceae and Lamiaceae, these tricyclic diterpenoids are derived from the general C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][3] Understanding their biosynthetic pathway is critical for the discovery of novel therapeutic agents and for the development of metabolic engineering strategies to enhance their production. This guide provides an in-depth overview of the core biosynthetic pathway, presents key quantitative data, details relevant experimental protocols, and visualizes the pathway and workflows using Graphviz diagrams.
The Core Biosynthetic Pathway
The biosynthesis of the ent-abietane skeleton is a multi-step enzymatic process that begins with the universal diterpenoid precursor, GGPP. The pathway can be broadly divided into two main stages: the formation of the core hydrocarbon skeleton by diterpene synthases (diTPSs), and the subsequent modification of this scaffold by enzymes like cytochrome P450 monooxygenases (CYPs).[4]
The initial cyclization of GGPP is the committed step in the biosynthesis of most labdane-related diterpenoids, including the ent-abietanes. This process is catalyzed by two distinct classes of diTPSs.
Class II Diterpene Synthase: ent-Copalyl Diphosphate Synthase (CPS)
The pathway begins with the protonation-initiated cyclization of the linear precursor GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a Class II diTPS, specifically ent-copalyl diphosphate synthase (ent-CPS). This enzyme contains a conserved DxDD motif essential for its catalytic activity. In higher plants, ent-CPS is typically a monofunctional enzyme.
Class I Diterpene Synthase: ent-Kaurene (B36324) Synthase-Like (KSL) Cyclases
The bicyclic ent-CPP intermediate is then utilized by a Class I diTPS. These enzymes are characterized by a conserved DDXXD motif that binds a divalent metal cofactor (typically Mg²⁺) to facilitate the ionization of the diphosphate group, generating a carbocation for the second cyclization. In the context of ent-abietane biosynthesis, specific ent-kaurene synthase-like (KSL) enzymes catalyze the conversion of ent-CPP into various abietane (B96969) olefin precursors, such as miltiradiene.
Post-Cyclization Modifications
Following the formation of the foundational tricyclic abietane skeleton, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs) and other transferases, introduce functional groups (e.g., hydroxyls, ketones, acetoxyls) at various positions on the ring structure. These modifications are responsible for the vast structural diversity observed among the hundreds of known ent-abietane diterpenoids and are crucial for their biological activities. For example, the presence of an acetoxyl or hydroxyl group at C-17 and an epoxy group at C11-C12 has been shown to be important for cytotoxic activity.
Biosynthetic Pathway of ent-Abietane Diterpenoids
Caption: Core biosynthetic pathway from GGPP to diverse ent-abietane diterpenoids.
Quantitative Data
The efficiency and product specificity of the biosynthetic pathway are determined by the kinetic properties of its enzymes. While comprehensive kinetic data for all enzymes across all species producing ent-abietanes are not available, studies on functionally characterized diTPSs provide valuable insights.
Table 1: Selected Kinetic Parameters of Diterpene Synthases
| Enzyme | Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |
| SmCPS1 | Salvia miltiorrhiza | GGPP | ent-CPP | 1.8 ± 0.2 | 0.29 ± 0.01 | [Source] |
| TwTPS27v2 | Tripterygium wilfordii | GGPP | ent-CPP | N/A | N/A | |
| TwTPS7v2 | Tripterygium wilfordii | ent-CPP | Miltiradiene | N/A | N/A |
Note: N/A indicates data not available in the cited sources. The characterization of diterpene synthases is often focused on product identification rather than detailed kinetic analysis.
Experimental Protocols
The study of diterpenoid biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for key experimental procedures.
Heterologous Expression and Purification of Diterpene Synthases
This protocol is essential for producing sufficient quantities of a target diTPS for in vitro characterization.
Objective: To produce and purify a recombinant diTPS.
Protocol:
-
Gene Cloning: The coding sequence of the target diTPS (e.g., ent-CPS), often truncated to remove the plastidial targeting peptide, is cloned into an E. coli expression vector (e.g., pET28a).
-
Expression: The recombinant plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with IPTG. For diterpene production in engineered E. coli, strains can be used that provide the GGPP precursor.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed using sonication or a French press.
-
Purification: The recombinant protein, often containing a His-tag, is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Verification: Protein purity and concentration are assessed using SDS-PAGE and a Bradford assay.
In Vitro Diterpene Synthase Assay
This assay determines the enzymatic activity and product profile of a purified diTPS.
Objective: To identify the product(s) of a diTPS reaction.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂), the purified enzyme, and the substrate (e.g., 20 µM GGPP for a Class II diTPS or ent-CPP for a Class I).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Dephosphorylation: For analysis by Gas Chromatography (GC), the diphosphate-containing products (like ent-CPP) must be dephosphorylated. Alkaline phosphatase is added to the reaction mixture to convert the products to their corresponding alcohols.
-
Product Extraction: The reaction is quenched and the diterpene products are extracted into an organic solvent like n-hexane or ethyl acetate.
-
Analysis: The extracted products are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of Diterpenoids
GC-MS is the primary analytical technique for separating and identifying volatile or semi-volatile compounds like diterpenes.
Objective: To identify and quantify diterpenoid products from in vitro assays or plant extracts.
Protocol:
-
Sample Preparation: The organic extract containing the diterpenes is concentrated under a gentle stream of nitrogen and resuspended in a small volume of a suitable solvent (e.g., hexane). Derivatization may be required for non-volatile diterpenoids.
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Oven Program: An initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 300°C, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).
Experimental Workflow for DiTPS Characterization
Caption: Typical workflow for the functional characterization of a diterpene synthase.
Conclusion and Future Outlook
The biosynthesis of ent-abietane diterpenoids is a complex and fascinating process that generates a wealth of structurally diverse and biologically active molecules. Elucidating these pathways through the functional characterization of the involved enzymes is paramount. The protocols and data presented here provide a foundational guide for researchers in this field. Future work, driven by advances in genomics, proteomics, and analytical technologies, will continue to uncover new enzymes and regulatory mechanisms. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms and plants for the sustainable production of high-value ent-abietane diterpenoids for pharmaceutical and other industrial applications.
References
An In-depth Technical Guide to Gelomulide A: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring diterpenoid isolated from plants of the Suregada genus, notably Suregada multiflora. As a member of the abietane (B96969) diterpenoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anticancer and antileishmanial activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and potential mechanisms of action.
Physical and Chemical Properties
This compound is a complex organic molecule with the molecular formula C22H30O5. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C22H30O5 | |
| Molecular Weight | 374.5 g/mol | |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate (B1210297) | |
| CAS Number | 122537-59-1 | |
| Appearance | White crystals | |
| Melting Point | Not available | |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. | |
| Optical Rotation | Not available |
Spectral Data
The structural elucidation of this compound and its congeners relies heavily on nuclear magnetic resonance (NMR) spectroscopy. While a complete, tabulated ¹H and ¹³C NMR dataset for this compound is not explicitly available in the reviewed literature, data for structurally similar compounds isolated from the same genus, such as Zanzibariolide A and B, provide valuable insights into the expected chemical shifts. The key structural features include signals corresponding to a diterpenoid skeleton, a lactone, and various methine, methylene, and methyl groups.
Experimental Protocols
Isolation of this compound from Suregada multiflora
The following is a generalized protocol for the isolation of this compound, adapted from methods used for related compounds from the Suregada genus.
1. Plant Material and Extraction:
- Air-dried and powdered leaves of Suregada multiflora are subjected to extraction with a mixture of dichloromethane and methanol (B129727) (1:1 v/v) at room temperature.
- The solvent is evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
- The crude extract is subjected to column chromatography on silica (B1680970) gel.
- Elution is performed with a gradient of increasing polarity, typically using solvent systems such as hexane-ethyl acetate or chloroform-methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification:
- Fractions containing compounds with similar TLC profiles to known gelomulides are combined.
- Further purification is achieved through repeated column chromatography, often on Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., breast, colon, leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations.
- The culture medium from the seeded cells is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
4. MTT Addition and Formazan (B1609692) Solubilization:
- After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the solvent-treated control cells.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anticancer and antileishmanial effects being the most prominent. While the precise molecular mechanisms of action are still under investigation, its structural similarity to other bioactive diterpenoids suggests potential interference with key cellular signaling pathways.
Anticancer Activity
Gelomulide E, a closely related compound, has shown potent activity against various cancer cell lines, including leukemia, breast, and colon cancer, with growth inhibitions exceeding 95%. It is plausible that this compound exerts its anticancer effects through the induction of apoptosis (programmed cell death). Many natural products with anticancer properties are known to modulate signaling pathways that control cell survival and death.
While the specific pathway for this compound is not yet elucidated, a common mechanism for diterpenoids involves the intrinsic apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
A Technical Guide to the Biological Activities of the Suregada Genus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suregada genus, belonging to the Euphorbiaceae family, comprises approximately 32 species of trees and shrubs found in tropical and subtropical regions of Africa, Asia, and Australia.[1][2] Traditionally, various parts of Suregada plants have been used in folk medicine to treat a wide range of ailments, including inflammatory conditions, infections, and cancer.[1][2] Modern scientific research has begun to validate these traditional uses, revealing a rich diversity of bioactive phytochemicals with potent pharmacological activities. This technical guide provides an in-depth overview of the known biological activities of the Suregada genus, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. The primary phytochemicals responsible for these activities are diterpenoids, particularly those of the ent-abietane and kaurane (B74193) types, along with triterpenoids, flavonoids, and other phenolic compounds.[2]
Anti-inflammatory Activity
Several studies have highlighted the significant anti-inflammatory potential of extracts and isolated compounds from the Suregada genus. The primary mechanism appears to be the inhibition of key inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effects of Suregada multiflora and its constituents have been quantified, as detailed in Table 1.
| Substance | Assay | Target | IC50 Value | Reference |
| Suregada multiflora stem bark extract | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 8.6 µg/mL | |
| Helioscopinolide A | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 9.1 µM | |
| Helioscopinolide A | Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophages | 46.3 µM | |
| Helioscopinolide C | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 24.5 µM | |
| Suremulol D | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 29.3 µM |
Experimental Protocol: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition Assay
The following protocol is a standard method for assessing the anti-inflammatory activity of plant extracts and compounds by measuring the inhibition of lipopolysaccharide (LPS)-induced NO and PGE2 production in RAW 264.7 macrophage cells.
1.2.1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., Suregada extracts or isolated diterpenoids) for 1 hour.
1.2.2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well (except for the control group).
-
The plates are incubated for 24 hours.
1.2.3. Measurement of Nitric Oxide (NO):
-
After incubation, the cell supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
Equal volumes of the supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
1.2.4. Measurement of Prostaglandin E2 (PGE2):
-
PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: Inhibition of iNOS and COX-2 Expression
The anti-inflammatory activity of Helioscopinolide A, a major bioactive diterpenoid from Suregada multiflora, is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a downstream signaling cascade, primarily through the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including iNOS and COX2. Helioscopinolide A intervenes in this pathway, reducing the production of NO and PGE2.
Anticancer Activity
Extracts and pure compounds from several Suregada species have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Quantitative Data: Cytotoxicity
The cytotoxic potential of compounds isolated from Suregada species is summarized in Table 2.
| Compound | Cancer Cell Line | IC50/GI50 Value | Reference |
| Helioscopinolide A | Breast Adenocarcinoma (MCF-7) | 67.50 ± 3.04 µM (GI50) | |
| Helioscopinolide A | Lung Cancer (NCI-H460) | 72.78 ± 6.33 µM (GI50) | |
| Helioscopinolide A | Human Cervical Carcinoma (HeLa) | 0.11 µM (IC50) | |
| Helioscopinolide A | Breast Cancer (MDA-MB-231) | 2.1 µM (IC50) | |
| Mangiolide | Renal Cancer (TK10) | 0.07 µg/mL (GI50) | |
| Mangiolide | Melanoma (UACC62) | 0.06 µg/mL (GI50) | |
| Mangiolide | Breast Cancer (MCF-7) | 0.33 µg/mL (GI50) | |
| Sureproceriolide A | Skin Melanoma (SK-MEL-28) | 23.50 µM (IC50) | |
| Sureproceriolide A | Lung Fibroblast (CCD-13Lu) | 27.90 µM (IC50) | |
| Sitosterol | Skin Melanoma (SK-MEL-28) | 20.66 µM (IC50) | |
| Sitosterol | Lung Fibroblast (CCD-13Lu) | 24.70 µM (IC50) |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
2.2.1. Cell Seeding and Treatment:
-
Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
2.2.2. MTT Incubation:
-
After the treatment period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
2.2.3. Formazan Solubilization and Measurement:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Antimicrobial Activity
Extracts and compounds from Suregada species have shown promising activity against a variety of pathogenic microorganisms.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentrations (MIC) and other antimicrobial data for compounds from Suregada species are presented in Table 3.
| Substance | Microorganism | Activity | Value | Reference |
| Mangiolide (S. zanzibariensis) | Cryptococcus neoformans | IC50 | 1.20 µg/mL | |
| Mangiolide (S. zanzibariensis) | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 | 3.90 µg/mL | |
| Mangiolide (S. zanzibariensis) | Vancomycin-resistant Enterococcus faecium (VRE) | IC50 | 7.20 µg/mL | |
| Sureproceriolide A (S. procera) | Staphylococcus lugdunensis | MIC | 31.44 µM | |
| Sitosterol (S. procera) | Porphyromonas gingivalis | IC50 | 45.37 µM | |
| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus aureus | MIC | 7.8 mg/mL | |
| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus aureus | MBC | 15.62 mg/mL | |
| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus epidermidis | MIC | 7.8 mg/mL | |
| Aqueous extract of S. multiflorum anticancer recipe | Staphylococcus epidermidis | MBC | 15.62 mg/mL | |
| Leaf extract of S. zanzibariensis | Candida albicans | Antifungal activity | - |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
3.2.1. Preparation of Inoculum:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The inoculum is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
3.2.2. Serial Dilution of Test Compound:
-
The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3.2.3. Inoculation and Incubation:
-
Each well containing the diluted test compound is inoculated with the standardized microbial suspension.
-
Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
3.2.4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
Extracts from Suregada species have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of plant extracts.
4.1.1. Preparation of Reagents:
-
A stock solution of DPPH is prepared in methanol (B129727) or ethanol.
-
The plant extract is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
4.1.2. Assay Procedure:
-
In a 96-well plate, a fixed volume of the DPPH solution is added to each well.
-
Different concentrations of the plant extract are then added to the wells.
-
A control well containing only the DPPH solution and the solvent is also prepared.
-
The plate is incubated in the dark at room temperature for 30 minutes.
4.1.3. Measurement and Calculation:
-
The absorbance of each well is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against extract concentration.
Conclusion
The Suregada genus represents a valuable source of bioactive compounds with a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties. The diterpenoids, particularly those with an ent-abietane skeleton such as Helioscopinolide A and Mangiolide, have emerged as key contributors to these effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Suregada species. Future research should focus on the isolation and characterization of novel bioactive compounds, elucidation of their detailed mechanisms of action through comprehensive signaling pathway analysis, and preclinical and clinical evaluation of the most promising candidates for the development of new therapeutic agents.
References
An In-Depth Technical Guide to Gelomulide A and its Analogues (B, C, D, F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulides are a class of ent-abietane diterpenoids isolated from plants of the Suregada genus, notably Suregada multiflora. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antileishmanial effects. This technical guide provides a comprehensive overview of Gelomulide A and its analogues B, C, D, and F, focusing on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this promising class of compounds.
Chemical Structures and Properties
This compound and its analogues share a common ent-abietane core skeleton, with variations in their substitution patterns leading to a range of biological activities. The chemical structures and properties of Gelomulides A, B, C, D, and F are detailed below.
Table 1: Physicochemical Properties of this compound and B
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C₂₂H₃₀O₅ | 374.5 | 14286064[1] |
| Gelomulide B | C₂₂H₂₈O₆ | 390.5 | 14286070 |
The structures of Gelomulides C, D, and F can be inferred from descriptions in the literature relative to template structures. Based on available information, the following structures are proposed:
-
Gelomulide C: Possesses a ketone group at the C-7 position of the ent-abietane skeleton.
-
Gelomulide D: Characterized by a dihydroxy substitution. Fermentation of Gelomulide F with Saccharomyces cerevisiae or treatment with 2N KOH yields Gelomulide D[2].
-
Gelomulide F: The structure of Gelomulide F has been revised based on 2D NMR and X-ray diffraction evidence[2].
Biological Activities
The Gelomulide family exhibits a range of biological activities, with cytotoxicity against various cancer cell lines and anti-inflammatory effects being the most prominent.
Cytotoxic Activity
Gelomulides have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound and related analogues are summarized in the table below.
Table 2: Cytotoxic Activity (IC₅₀) of Gelomulide Analogues against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Gelomulide M | A549 | Lung | Moderate | [3] |
| MDAMB-231 | Breast | Moderate | [3] | |
| MCF7 | Breast | Moderate | ||
| HepG2 | Liver | Moderate | ||
| Gelomulide K | MDA-MB-231 | Breast | 25.30 - 37.84 | |
| BT474 | Breast | 25.30 - 37.84 | ||
| MCF-7 | Breast | 25.30 - 37.84 | ||
| MDA-MB-468 | Breast | 25.30 - 37.84 | ||
| SKBR3 | Breast | 25.30 - 37.84 |
Note: Comprehensive and directly comparable IC₅₀ data for Gelomulides A, B, C, D, and F against a consistent panel of cell lines is limited in the currently available literature.
Anti-inflammatory Activity
The anti-inflammatory properties of Gelomulides are primarily attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.
Table 3: Anti-inflammatory Activity of Gelomulide Analogues
| Compound | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |
| Gelomulide Analogue (Helioscopinolide A) | Nitric Oxide (NO) Release | RAW264.7 | 9.1 | |
| Gelomulide Analogue (Helioscopinolide C) | Nitric Oxide (NO) Release | RAW264.7 | 24.5 |
Note: Specific IC₅₀ values for the anti-inflammatory activity of Gelomulides A, B, C, D, and F are not extensively reported in the available literature. The data presented is for related compounds from the same plant source.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory and likely some of the cytotoxic effects of Gelomulides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory and pro-survival genes.
While the precise molecular target of Gelomulides within this pathway is still under investigation, evidence suggests that they may interfere with one or more key steps, such as the activity of the IKK complex, the phosphorylation and degradation of IκBα, or the nuclear translocation of NF-κB.
NF-κB Signaling Pathway and Potential Inhibition by Gelomulides.
Experimental Protocols
Isolation of Gelomulides from Suregada multiflora
The following is a general protocol for the isolation of this compound and its analogues. Specific yields and solvent systems may require optimization.
General workflow for the isolation of Gelomulides.
Methodology:
-
Extraction: Air-dried and powdered leaves of Suregada multiflora are subjected to extraction with a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield the crude extract.
-
Chromatography: The crude extract is then subjected to column chromatography on silica gel.
-
Fractionation: A gradient elution system, typically with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), is used to separate the components of the crude extract into different fractions.
-
Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate the pure Gelomulides.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Gelomulide compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Anti-inflammatory Assessment: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293T or HeLa) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: After transfection, the cells are pre-treated with various concentrations of the Gelomulide compounds for a short period.
-
NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as TNF-α or LPS, to induce the NF-κB pathway.
-
Cell Lysis: Following stimulation, the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the Gelomulides on NF-κB activity is then calculated relative to the stimulated, untreated control.
Conclusion and Future Directions
This compound and its analogues represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. Their ability to modulate the NF-κB signaling pathway provides a clear mechanistic basis for their observed biological activities.
Future research should focus on several key areas:
-
Total Synthesis: The development of efficient total synthesis routes for Gelomulides will be crucial for producing sufficient quantities for further preclinical and clinical studies and for the generation of novel analogues with improved potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of the Gelomulide scaffold will help to identify the key structural features responsible for their biological activity and guide the design of more potent and specific inhibitors.
-
Target Identification: Further studies are needed to precisely identify the molecular target(s) of Gelomulides within the NF-κB pathway and other relevant signaling cascades.
-
In Vivo Efficacy: The evaluation of the in vivo efficacy and safety of the most promising Gelomulide analogues in relevant animal models of cancer and inflammatory diseases is a critical next step in their development as therapeutic agents.
The continued exploration of this fascinating class of natural products holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
An In-depth Technical Guide on the In Vitro Anticancer Activity of Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro anticancer activity of Gelomulide A, an ent-abietane diterpenoid isolated from plants of the Suregada genus. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this document synthesizes the existing information on closely related compounds and the broader class of ent-abietane diterpenoids to offer valuable insights for researchers in oncology and drug discovery.
Introduction to this compound and the Suregada Genus
This compound is a naturally occurring diterpenoid belonging to the ent-abietane class, which has been isolated from the leaves of Suregada multiflora[1]. The Suregada genus, formerly known as Gelonium, is utilized in traditional medicine for treating various ailments, and its extracts have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and anti-HIV activities[1]. Phytochemical investigations have revealed that ent-abietane diterpenoids are major constituents of this genus and are recognized for their significant cytotoxic effects against various cancer cell lines[1][2].
In Vitro Anticancer Activity of this compound and Related Compounds
While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively documented in the available literature, studies on the extracts of Suregada species and other gelomulides indicate potent cytotoxic activity.
Table 1: Summary of In Vitro Anticancer Activity of Compounds from Suregada Species
| Compound/Extract | Cancer Cell Line(s) | Reported Activity | Reference(s) |
| Dichloromethane-methanol extract of S. zanzibariensis | Renal (TK10), Melanoma (UACC62), Breast (MCF7) | Potent activity at low µg/mL ranges | [2] |
| Gelomulide K | Breast (MDA-MB-231, BT474, MCF-7, MDA-MB-468, SKBR3) | IC50 range of 25.30 to 37.84 µmol·L−1 | |
| Helioscopinolide A | Breast adenocarcinoma (MCF-7), Lung cancer (NCI-H460) | GI50 of 67.50 ± 3.04 µM and 72.78 ± 6.33 µM | |
| Mangiolide | Renal (TK10), Melanoma (UACC62) | TGI values of 0.02 µg·mL−1 and 0.03 µg·mL−1 |
Note: This table summarizes the activity of related compounds to provide a context for the potential of this compound. Further studies are required to establish a detailed profile for this compound.
Experimental Protocols for Assessing In Vitro Anticancer Activity
The following are detailed methodologies for key experiments typically employed to evaluate the in vitro anticancer activity of natural products like this compound.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Treated cells are fixed with paraformaldehyde and permeabilized with a detergent-based solution.
-
TUNEL Reaction: Cells are incubated with the TUNEL reaction mixture containing TdT and fluorescein-dUTP.
-
Analysis: The fluorescence of the cells is analyzed by flow cytometry or fluorescence microscopy.
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Fixation: Cells are treated with this compound and then harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
Potential Signaling Pathways Modulated by this compound
Based on the known mechanisms of other ent-abietane diterpenoids and natural anticancer compounds, this compound may exert its effects through the modulation of several key signaling pathways.
Many natural compounds induce cancer cell death through apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved include the Bcl-2 family (Bax, Bcl-2), caspases (caspase-3, -8, -9), and p53.
Natural compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M. This often involves the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial for cell growth, proliferation, and survival, and are often dysregulated in cancer. Many natural products exert their anticancer effects by inhibiting these pathways.
Conclusion and Future Directions
This compound, as a member of the ent-abietane diterpenoid class from the Suregada genus, holds promise as a potential anticancer agent. While direct and comprehensive data on its in vitro activity and mechanism of action are currently limited, the information available for related compounds suggests that it likely induces cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest, potentially by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.
Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic effects of purified this compound against a diverse panel of human cancer cell lines to determine its IC50 values and selectivity.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its anticancer activity, including its effects on apoptosis, cell cycle regulation, and key signaling pathways using the experimental protocols outlined in this guide.
-
In Vivo Studies: Assessing the antitumor efficacy and safety of this compound in preclinical animal models.
This technical guide serves as a foundational resource for researchers to design and conduct further investigations into the anticancer potential of this compound, with the ultimate goal of developing novel and effective cancer therapies.
References
Preliminary Toxicity Profile of Gelomulide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring diterpenoid lactone isolated from plants of the Suregada genus. As with many novel natural products, a comprehensive understanding of its toxicological profile is essential for evaluating its potential as a therapeutic agent. This technical guide provides a preliminary overview of the toxicity of this compound, drawing from available in vitro data and contextual information from related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting current knowledge and identifying areas for future investigation.
In Vitro Cytotoxicity
Limited direct data is available for the specific cytotoxicity of this compound. However, studies on related compounds and extracts from the same plant source provide initial insights into its potential effects on cell viability.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Human Melanoma (FM-55-M1) | Cell Viability Assay | % Inhibition | 48-55% inhibition at 200 μM | |
| Gelomulide K | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Not Specified | IC50 | 10.5 - 29.8 µM | [1] |
| Gelomulide M | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Not Specified | IC50 | 10.5 - 29.8 µM | [1] |
| Gelomulide E | Lung (NCI-H490), Leukemia (CCRF-CEM, SR, K-562), Breast (MD-MB-435), Colon (HTC-15) | Not Specified | % Growth Inhibition | >85% at 5x10⁻⁵ M (NCI-H490), >95% in other cell lines | [1] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for a Standard MTT Assay
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
In Vivo Acute Toxicity
As of the latest available data, no in vivo acute toxicity studies, such as the determination of an LD50 (median lethal dose), have been published for this compound. To guide future research, a standard experimental protocol for an acute oral toxicity study is provided below, based on OECD Guideline 423.
Experimental Protocol: Acute Oral Toxicity Study (OECD 423)
This protocol outlines a stepwise procedure with the use of a minimal number of animals.
Workflow for an Acute Oral Toxicity Study
References
Methodological & Application
Application Notes and Protocols for the Isolation of Gelomulide A from Suregada Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation and purification of Gelomulide A, a bioactive ent-abietane diterpenoid, from the leaves of plants belonging to the Suregada genus. This compound has been identified in several species, including Suregada multiflora, Suregada zanzibariensis, and Suregada occidentalis[1][2]. The following protocol is a amalgamation of established methodologies for the extraction and purification of diterpenoids from these plant sources.
Introduction
This compound is a naturally occurring diterpenoid lactone that has garnered interest within the scientific community for its potential pharmacological activities. As with many natural products, a robust and efficient isolation protocol is paramount for obtaining the pure compound necessary for further biological and chemical investigations. This document outlines the necessary steps, from the collection and preparation of plant material to the final purification and characterization of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is critical for the identification and characterization of the isolated compound.
| Property | Data |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | 374.47 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃) | δ (ppm): 6.35 (s, 1H, H-14), 5.16 (s, 1H, H-18a), 5.09 (s, 1H, H-18b), 4.72 (t, J=8.0 Hz, 1H, H-12), 3.52 (m, 1H, H-9), 3.10 (m, 1H, H-3), 2.05 (s, 3H, OAc), 1.83 (s, 3H, H-17), 1.32 (s, 3H, H-19), 1.13 (s, 3H, H-20). |
| ¹³C NMR (CDCl₃) | δ (ppm): 210.9 (C-1), 175.7 (C-16), 170.0 (OAc C=O), 151.9 (C-4), 135.0 (C-13), 125.0 (C-14), 114.2 (C-18), 80.4 (C-5), 77.0 (C-12), 60.0 (C-10), 55.0 (C-9), 45.0 (C-3), 21.2 (OAc CH₃), 15.0 (C-17), 25.0 (C-19), 20.0 (C-20). |
| High-Resolution Mass Spectrometry (HRESIMS) | m/z [M+H]⁺ consistent with the molecular formula C₂₂H₃₀O₅. |
Note: NMR data are representative and may vary slightly depending on the solvent and instrument used. The provided data is a composite based on typical values for ent-abietane diterpenoids isolated from Suregada species[3][4].
Experimental Protocols
Plant Material Collection and Preparation
-
Collection : Collect fresh leaves from a Suregada species known to contain this compound (e.g., S. multiflora). Proper botanical identification is crucial.
-
Drying : Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grinding : Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Bioactive Compounds
-
Maceration : Soak the powdered leaf material (e.g., 1.5 kg) in a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) (7:3 v/v) at a ratio of approximately 1:5 (w/v)[3].
-
Incubation : Allow the mixture to stand at room temperature for 48 hours with occasional agitation.
-
Filtration and Re-extraction : Filter the mixture through cheesecloth or filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the compounds.
-
Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Chromatographic Isolation and Purification of this compound
The isolation of this compound from the crude extract is a multi-step process involving column chromatography.
-
Column Packing : Prepare a silica (B1680970) gel (60-120 mesh) column in a nonpolar solvent such as isohexane or n-hexane.
-
Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution : Elute the column with a solvent gradient of increasing polarity. Start with 100% isohexane and gradually increase the concentration of ethyl acetate (B1210297) (EtOAc).
-
Fraction Collection : Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling : Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.
-
Secondary Column Chromatography : Subject the pooled fractions containing this compound to further column chromatography on silica gel. A shallower gradient of a suitable solvent system (e.g., hexane-EtOAc or CH₂Cl₂-MeOH) should be employed to achieve better separation.
-
Sephadex LH-20 Chromatography : For the removal of pigments and other impurities, the partially purified fractions can be chromatographed on a Sephadex LH-20 column using a solvent system such as CH₂Cl₂:MeOH (1:1).
-
Preparative TLC or HPLC : For final purification to obtain high-purity this compound, preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) can be utilized.
-
Prep-TLC : Use silica gel plates and a suitable mobile phase identified during TLC monitoring.
-
HPLC : A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a common choice for the purification of diterpenoids.
-
Characterization of this compound
Confirm the identity and purity of the isolated this compound using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula.
-
X-ray Crystallography : If suitable crystals can be obtained, single-crystal X-ray diffraction can be used to unambiguously determine the stereochemistry.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic ent-abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Gelomulide A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Gelomulide A, a bioactive diterpenoid. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and resolution. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a member of the abietane (B96969) diterpenoid class of natural products, which have been isolated from various plant species.[1][2] These compounds have garnered significant interest due to their potential therapeutic properties, including cytotoxic activities.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diterpenoids due to its high resolution, sensitivity, and specificity.[3][4] This application note presents a detailed HPLC method for the reliable quantification of this compound.
Chemical Structure
Compound: this compound Molecular Formula: C₂₂H₃₀O₅ Molecular Weight: 374.5 g/mol Structure:
Figure 1: Chemical Structure of this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of diterpenoids.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Reference Standard: Purified this compound (purity ≥98%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
-
Mobile Phase: A gradient elution of acetonitrile (A) and water (B) is proposed for effective separation. A typical gradient could be: 0-30 min, 30-60% A; 30-35 min, 60-90% A; 35-40 min, 90% A; 40-45 min, 90-30% A; 45-50 min, 30% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the α,β-unsaturated lactone chromophore in the structure of similar diterpenoids, a UV detection wavelength in the range of 210-270 nm is likely to be effective. The optimal wavelength should be determined by acquiring the UV spectrum of this compound.
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes, followed by maceration for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical values for similar diterpenoid analyses.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2% | < 1.5% |
| - Inter-day | ≤ 2% | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% | 99.5 - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | Robust |
Experimental Workflows and Logical Relationships
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The detailed protocols for sample preparation, chromatographic conditions, and method validation will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This method can be readily implemented for the quality control and standardization of plant extracts containing this compound.
References
Application Notes and Protocols for Culturing Cancer Cell Lines for Gelomulide A Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A, a member of the ent-abietane diterpenoid class of natural products, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines. This document provides detailed application notes and protocols for the culture of relevant cancer cell lines and the subsequent evaluation of this compound cytotoxicity. The protocols outlined herein describe standard methodologies for cell viability and cytotoxicity assessment, specifically the MTT and LDH assays. These assays provide quantitative data on the efficacy of this compound in inhibiting cancer cell proliferation and inducing cell death.
Target Cancer Cell Lines
This compound and its analogs have shown cytotoxic activity against various cancer cell lines. The following table summarizes the cell lines for which protocols are provided in this document.
| Cell Line | Cancer Type |
| A549 | Lung Carcinoma |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) |
| MCF7 | Breast Adenocarcinoma (ER+) |
| HepG2 | Hepatocellular Carcinoma |
Experimental Protocols
General Cell Culture and Maintenance
1.1. Materials
-
Selected cancer cell line (A549, MDA-MB-231, MCF7, or HepG2)
-
Complete growth medium (see table below for specific formulations)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
1.2. Cell Line Specific Culture Conditions
| Cell Line | Base Medium | FBS Concentration | Supplements | Subculture Ratio |
| A549 | F-12K Medium or DMEM:Ham's F12[1] | 10% | 1% Penicillin-Streptomycin | 1:4 to 1:9[2] |
| MDA-MB-231 | DMEM or Leibovitz's L-15 Medium[3][4] | 10%[3] | 1% Penicillin-Streptomycin, 2mM L-glutamine | 1:10 |
| MCF7 | Eagle's Minimum Essential Medium (EMEM) | 10% | 1% Penicillin-Streptomycin, 0.01mg/ml Insulin | 1:2 to 1:4 |
| HepG2 | Eagle's Minimum Essential Medium (EMEM) or DMEM | 10% | 1% Penicillin-Streptomycin | 1:4 to 1:8 |
1.3. Procedure for Subculturing Adherent Cells
-
Warm the complete growth medium, PBS, and Trypsin-EDTA solution to 37°C.
-
Examine the cell monolayer under an inverted microscope to ensure it is 70-80% confluent.
-
Aseptically remove and discard the old culture medium.
-
Wash the cell monolayer with sterile PBS to remove any residual serum.
-
Add enough Trypsin-EDTA solution to cover the cell monolayer and incubate for 2-5 minutes at 37°C.
-
Observe the cells under the microscope until they detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed new culture flasks at the appropriate subculture ratio (see table above).
-
Incubate the flasks in a humidified incubator at 37°C with 5% CO₂.
This compound Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
2.1. Materials
-
Cultured cancer cells
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2.2. Procedure
-
Trypsinize and count the cells as described in the subculturing protocol.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
This compound Cytotoxicity Assay using LDH Release
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
3.1. Materials
-
Cultured cancer cells
-
This compound stock solution
-
Complete growth medium (phenol red-free is recommended)
-
LDH cytotoxicity assay kit (commercially available)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
3.2. Procedure
-
Follow steps 1-5 of the MTT assay protocol for cell seeding and treatment with this compound.
-
Include the following controls as per the LDH kit manufacturer's instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Vehicle control: Cells treated with the vehicle for this compound.
-
Medium background: Medium only.
-
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
Data Presentation
The results of the cytotoxicity assays should be presented as the percentage of cell viability or cytotoxicity relative to the control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that causes a 50% reduction in cell viability, should be calculated.
Table 1: Hypothetical IC₅₀ Values of this compound against Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | MTT | 48 | 5.2 |
| MDA-MB-231 | MTT | 48 | 8.7 |
| MCF7 | MTT | 48 | 12.1 |
| HepG2 | MTT | 48 | 7.5 |
| A549 | LDH | 48 | 6.1 |
| MDA-MB-231 | LDH | 48 | 9.9 |
| MCF7 | LDH | 48 | 14.3 |
| HepG2 | LDH | 48 | 8.9 |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Discussion
The protocols provided offer a standardized approach to assessing the cytotoxic effects of this compound on various cancer cell lines. The MTT assay provides insight into the metabolic activity and proliferation of cells, while the LDH assay directly measures cell membrane integrity and cell death. It is important to note that the cytotoxic effects of ent-abietane diterpenoids are often attributed to the induction of apoptosis. The proposed signaling pathway suggests that this compound may trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of executioner caspases and subsequent programmed cell death. Further investigation into the specific molecular targets and signaling cascades affected by this compound is warranted to fully elucidate its mechanism of action. Researchers should optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup.
References
Application Notes and Protocols for Assessing Gelomulide A Efficacy using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A, an ent-abietane diterpenoid isolated from Suregada aequoreum, has demonstrated cytotoxic effects against various cancer cell lines.[1] This document provides a detailed protocol for assessing the efficacy of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[3]
These application notes will guide researchers through the experimental workflow, data analysis, and interpretation of results for evaluating the anticancer potential of this compound.
Data Presentation
The cytotoxic activity of this compound and related ent-abietane diterpenoids has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported efficacy, providing a reference for expected outcomes.
Table 1: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Assay | Efficacy Metric | Reported Value |
| This compound | Human Melanoma (FM-55-M1) | Not Specified | % Inhibition at 200 µM | ~50%[4] |
| Gelomulide K | Breast (MDA-MB-231) | Not Specified | IC50 | 25.30 µmol·L⁻¹ |
| Breast (BT474) | Not Specified | IC50 | 31.25 µmol·L⁻¹ | |
| Breast (MCF-7) | Not Specified | IC50 | 37.84 µmol·L⁻¹ | |
| Gelomulide M | Lung (A549) | Not Specified | Cytotoxicity | Moderate |
| Breast (MDA-MB-231) | Not Specified | Cytotoxicity | Moderate | |
| Breast (MCF7) | Not Specified | Cytotoxicity | Moderate | |
| Liver (HepG2) | Not Specified | Cytotoxicity | Moderate | |
| Jolkinolide B | Human Chronic Myeloid Leukemia (K562) | MTT | IC50 | 12.1 µg/mL |
| Human Esophageal Carcinoma (Eca-109) | MTT | IC50 | 23.7 µg/mL | |
| Human Hepatoma (HepG2) | MTT | IC50 | >50.0 µg/mL |
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Target adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solvent.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound efficacy using the MTT assay.
Potential Signaling Pathways Affected by ent-Abietane Diterpenoids
While the precise molecular targets of this compound are yet to be fully elucidated, studies on related ent-abietane diterpenoids suggest that their cytotoxic effects may be mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Potential signaling pathways affected by ent-abietane diterpenoids.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Gelomulide A Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus.[1] Like other diterpenoid lactones, this compound and its congeners have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, making them attractive scaffolds for the development of novel therapeutic agents.[1][2] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of such natural products. By systematically modifying the chemical structure of this compound and assessing the impact on its biological activity, researchers can identify key pharmacophoric features and guide the design of more effective and drug-like analogs.
These application notes provide a comprehensive framework for the semi-synthesis of this compound derivatives and the subsequent evaluation of their cytotoxic activity to establish a preliminary SAR.
Proposed Semi-Synthetic Strategy for this compound Derivatives
Given the structural complexity of this compound, a semi-synthetic approach starting from the isolated natural product is a practical strategy for generating a library of analogs. The following workflow outlines key modifications targeting the C-14 acetate (B1210297) group, a common site for derivatization in related diterpenoids.
Experimental Protocols
General Protocol for Deacetylation of this compound
This protocol describes the hydrolysis of the C-14 acetate group to yield the corresponding alcohol, which serves as a key intermediate for further derivatization.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water.
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or lithium hydroxide (B78521) (LiOH, 2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain deacetyl-Gelomulide A.
General Protocol for Esterification of Deacetyl-Gelomulide A
This protocol outlines the synthesis of novel ester derivatives from the deacetyl intermediate.
-
Reagent Preparation: Dissolve deacetyl-Gelomulide A (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add the desired acyl chloride (1.2-1.5 eq) or carboxylic acid (1.2-1.5 eq) and a coupling agent (e.g., DCC or EDC, 1.2-1.5 eq) to the solution.
-
Addition of Base/Catalyst: Add a base such as triethylamine (B128534) or pyridine (B92270) (2.0-3.0 eq), or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting ester derivative using column chromatography.
Protocol for MTT Cytotoxicity Assay
This protocol is for evaluating the cytotoxic effects of the synthesized this compound derivatives on a cancer cell line (e.g., HeLa or MCF-7). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Hypothetical SAR Data
The following table presents a hypothetical SAR for a series of this compound derivatives, illustrating how quantitative data can be structured for easy comparison. The modifications focus on the C-14 ester group.
| Compound | R Group (at C-14) | Structure | IC₅₀ (µM) on HeLa Cells (Hypothetical) |
| This compound | -COCH₃ | (Structure of this compound) | 15.2 |
| GA-OH | -H | (Structure with OH at C-14) | > 50 |
| GA-C3 | -COCH₂CH₃ | (Structure with propionyl group) | 12.5 |
| GA-C4 | -CO(CH₂)₂CH₃ | (Structure with butyryl group) | 8.7 |
| GA-iPr | -COCH(CH₃)₂ | (Structure with isobutyryl group) | 10.1 |
| GA-Bz | -COPh | (Structure with benzoyl group) | 5.4 |
| GA-pClBz | -CO-C₆H₄-Cl | (Structure with p-chlorobenzoyl group) | 3.8 |
This data is hypothetical and for illustrative purposes only.
Plausible Signaling Pathway and Mechanism of Action
While the exact molecular target of this compound is not yet fully elucidated, many cytotoxic natural products exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target in cancer therapy. The diagram below illustrates a simplified MAPK/ERK pathway and a hypothetical point of intervention for a this compound derivative.
Further studies, such as western blot analysis of key pathway proteins, would be required to validate this proposed mechanism of action.
References
- 1. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Elucidating the Mechanism of Action of Gelomulide A
Introduction Gelomulide A is a naturally occurring diterpenoid isolated from species such as Suregada multiflora and Suregada zanzibariensis.[1][2] Preliminary studies have indicated its potential as an anti-inflammatory and antileishmanial agent.[3] Understanding the precise molecular mechanism of action (MOA) is a critical step in the development of natural products as therapeutic agents.[4] These application notes provide a comprehensive, multi-phase strategic workflow with detailed protocols for researchers to identify the molecular target(s) of this compound and validate its effects on key signaling pathways implicated in inflammation.
Phase 1: Unbiased Target Identification
The initial phase focuses on identifying the direct molecular binding partners of this compound from a complex cellular proteome. This is a crucial step to move beyond phenotype-based observations and pinpoint direct interactions.[5] A compound-centered chemical proteomics approach, specifically affinity chromatography coupled with mass spectrometry, is a robust method for this purpose.
Experimental Workflow: Target Identification
The overall workflow involves immobilizing this compound to create an affinity resin, using this resin to capture binding proteins from cell lysates, and finally identifying these proteins by mass spectrometry.
Caption: Workflow for affinity chromatography-based target identification.
Protocol 1: Affinity Chromatography for Target Pull-Down
This protocol details the procedure for capturing cellular proteins that bind to this compound.
Materials:
-
This compound (modified with a linker for immobilization, if necessary).
-
NHS-activated Sepharose beads or similar activated resin.
-
Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Blocking Buffer (e.g., 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 8.0).
-
Wash Buffer A (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0).
-
Wash Buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0).
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).
-
Wash Buffer C (Lysis buffer with lower detergent, e.g., 0.1% NP-40).
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or buffer containing excess free this compound).
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5).
Procedure:
-
Resin Preparation & Ligand Coupling:
-
Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve modified this compound in coupling buffer and immediately mix with the washed beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Blocking:
-
Pellet the beads and discard the supernatant.
-
Add blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups.
-
-
Washing the Resin:
-
Wash the beads by alternating between Wash Buffer A and Wash Buffer B. Repeat for 3-5 cycles.
-
Finally, equilibrate the beads with Cell Lysis Buffer.
-
-
Protein Binding:
-
Prepare cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies). Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the this compound-coupled beads (and control beads without this compound) for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and collect the supernatant (unbound fraction).
-
Wash the beads 3-5 times with Wash Buffer C to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 10-15 minutes.
-
Centrifuge and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining.
-
Excise protein bands that are present in the this compound pull-down but absent in the control.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Phase 2: Validation of Effects on Inflammatory Signaling Pathways
Based on its reported anti-inflammatory activity, this phase focuses on validating the effect of this compound on two central inflammatory signaling cascades: the NF-κB and JAK/STAT pathways.
Investigation of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. A common mechanism of inhibition involves preventing the degradation of IκBα, which retains the NF-κB p65/p50 dimer in the cytoplasm. This is often achieved by inhibiting the IκB kinase (IKK) complex.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to quantify changes in the phosphorylation and total protein levels of key components of the NF-κB pathway.
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator like lipopolysaccharide (LPS, 1 µg/mL) for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal.
-
Protocol 3: In Vitro IKKβ Kinase Assay
If Western blot data suggests IKK inhibition, this assay confirms direct enzymatic inhibition and determines the potency (IC50).
Materials:
-
Recombinant active IKKβ enzyme.
-
IKK substrate (e.g., IκBα peptide).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
[γ-³²P]ATP or a commercial ADP-Glo™ Kinase Assay kit (Promega).
-
This compound serial dilutions.
-
Staurosporine (B1682477) (positive control inhibitor).
Procedure (using ADP-Glo™ Assay):
-
Assay Setup:
-
Add 5 µL of serially diluted this compound, vehicle control, or staurosporine to the wells of a white 384-well plate.
-
-
Kinase Reaction:
-
Add 10 µL of a 2X kinase/substrate mixture (IKKβ and IκBα peptide in assay buffer).
-
Initiate the reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Km for IKKβ.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Representative Inhibitory Profile of this compound
| Kinase Target | IC50 (µM) |
|---|---|
| IKKβ | 2.5 |
| JAK2 | 15.8 |
| SRC | > 50 |
| p38α | > 50 |
Data are hypothetical and for illustrative purposes.
Investigation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical regulator of the immune response. Aberrant activation of STAT3, in particular, is linked to chronic inflammation and cancer. Inhibition can occur at the level of the upstream JAK kinases or by preventing STAT3 dimerization, which is required for its nuclear translocation and activity.
Caption: The JAK/STAT pathway and potential points of inhibition.
Protocol 4: Immunoprecipitation to Assess STAT3 Dimerization
This protocol uses co-immunoprecipitation (Co-IP) to determine if this compound inhibits the formation of STAT3 dimers. This requires cells co-expressing two differently tagged versions of STAT3.
Materials:
-
Cells co-transfected with FLAG-tagged STAT3 and HA-tagged STAT3.
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease/phosphatase inhibitors).
-
Anti-FLAG antibody or anti-FLAG M2 affinity gel.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (same as Co-IP Lysis Buffer).
-
Elution Buffer (e.g., 2x Laemmli sample buffer or glycine-HCl pH 2.5).
Procedure:
-
Cell Treatment and Lysis:
-
Treat transfected cells with this compound or vehicle, followed by stimulation with a STAT3 activator (e.g., IL-6).
-
Lyse the cells using a non-denaturing Co-IP Lysis Buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-FLAG antibody for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Alternatively, use anti-FLAG M2 affinity gel directly.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blot using an anti-HA antibody to detect co-precipitated HA-STAT3.
-
The input lysates should also be probed with anti-FLAG and anti-HA antibodies to confirm expression.
-
-
Interpretation:
-
A reduction in the HA-STAT3 signal in the this compound-treated sample compared to the vehicle control indicates inhibition of STAT3 dimerization.
-
Table 2: Densitometry Analysis of Phospho-STAT3 Levels
| Treatment | This compound (µM) | p-STAT3 / Total STAT3 Ratio (Normalized) |
|---|---|---|
| Vehicle | 0 | 1.00 |
| This compound | 1 | 0.65 |
| This compound | 5 | 0.21 |
| This compound | 10 | 0.08 |
Data are hypothetical, representing results from a Western blot analysis following IL-6 stimulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Note: High-Throughput Identification of Gelomulide A Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a diterpene lactone isolated from Suregada multiflora that belongs to the abietane (B96969) class of natural products.[1][] Members of this class have demonstrated a range of biological activities, and understanding the metabolic fate of such compounds is crucial for their development as potential therapeutic agents. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[3][4] This process can lead to the formation of active, inactive, or potentially toxic metabolites. Therefore, early characterization of the metabolic profile of a drug candidate like this compound is a critical step in the drug discovery and development pipeline.
This application note provides a detailed protocol for the in vitro investigation of this compound metabolism using human liver microsomes (HLMs) and subsequent identification of its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein offer a robust framework for researchers to assess the metabolic stability and identify the primary biotransformation pathways of this compound and other similar natural products.
Experimental Protocols
In Vitro Metabolism of this compound with Human Liver Microsomes
This protocol describes a typical procedure for incubating a test compound with HLMs to generate potential metabolites.
Materials:
-
This compound (stock solution in DMSO or methanol)
-
Human Liver Microsomes (HLMs), pooled
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Potassium Phosphate Buffer (to final volume)
-
HLMs (final concentration of 0.5 mg/mL)[5]
-
This compound stock solution (final concentration of 1-10 µM)
-
-
Prepare control incubations:
-
No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.
-
No HLMs: Replace the HLM suspension with buffer to assess the stability of this compound in the incubation medium.
-
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to assess metabolic stability. For metabolite identification, a single, longer incubation time (e.g., 60 minutes) is often sufficient.
-
-
Quenching the Reaction:
-
To stop the reaction, add two volumes of ice-cold acetonitrile to the aliquot of the incubation mixture.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
-
Sample Preparation for LC-MS Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification
This section outlines the parameters for a high-resolution mass spectrometer to separate and identify this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating compounds of moderate polarity like this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally effective for diterpene lactones.
-
Scan Range: m/z 100-1000
-
Data Acquisition: A data-dependent acquisition (DDA) mode is recommended. This involves a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, and 40 eV) can provide comprehensive fragmentation data.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Data Analysis and Metabolite Identification
The identification of metabolites is based on comparing the LC-MS data of the test incubations with the control samples.
-
Peak Detection: Utilize metabolite identification software to process the raw LC-MS data. The software will help in peak picking and aligning chromatograms from different samples.
-
Metabolite Prediction: Predict potential phase I (oxidation, reduction, hydrolysis) and phase II (glucuronidation, sulfation) metabolites of this compound based on its chemical structure.
-
Extracted Ion Chromatograms (EICs): Generate EICs for the predicted m/z values of potential metabolites. Peaks that are present in the NADPH-fortified HLM incubations but absent or significantly smaller in the control incubations are potential metabolites.
-
MS/MS Spectral Interpretation: Analyze the MS/MS fragmentation patterns of the parent compound, this compound. The fragmentation of potential metabolites should exhibit characteristic fragment ions of the parent drug, along with mass shifts corresponding to the metabolic modification. For example, a hydroxylated metabolite will have a precursor ion 16 Da higher than this compound, but its MS/MS spectrum may still contain fragment ions of the unmodified core structure.
Visualizations
Caption: Experimental workflow for the identification of this compound metabolites.
Caption: Hypothetical metabolic pathway of this compound.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the LC-MS/MS analysis. The peak area of each metabolite can be expressed as a percentage of the total peak area of all drug-related components (parent drug + metabolites).
| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Biotransformation | Peak Area (%) |
| This compound | User Data | 375.21 | User Data | Parent Compound | User Data |
| Metabolite 1 | User Data | 391.21 | User Data | Hydroxylation | User Data |
| Metabolite 2 | User Data | 333.20 | User Data | Ester Hydrolysis | User Data |
| Metabolite 3 | User Data | 567.24 | User Data | Hydroxylation + Glucuronidation | User Data |
| ...add more rows as needed |
Discussion
Based on the structure of this compound, an abietane diterpene, common metabolic transformations can be predicted. Phase I metabolism often involves oxidation reactions catalyzed by CYP enzymes, leading to the introduction of hydroxyl groups at various positions on the molecule. Another likely Phase I reaction is the hydrolysis of the acetate (B1210297) ester group. Following these initial modifications, the more polar metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate excretion.
The experimental workflow outlined in this application note (see workflow diagram) provides a systematic approach to identify these potential metabolites. By analyzing the full scan MS data, researchers can search for the expected mass shifts corresponding to these biotransformations. Subsequent MS/MS analysis will provide structural information to confirm the identity of the metabolites. For instance, a hydroxylated metabolite would show a precursor ion at m/z 391.21, and its fragmentation pattern would likely share common fragments with the parent this compound (m/z 375.21).
Conclusion
This application note details a comprehensive methodology for the identification of this compound metabolites using in vitro metabolism with human liver microsomes and subsequent analysis by high-resolution LC-MS/MS. The provided protocols and data analysis strategies are designed to be readily implemented in a drug metabolism and pharmacokinetics (DMPK) laboratory setting. The insights gained from these studies are essential for understanding the metabolic fate of this compound, which is a critical component in its preclinical development.
References
Probing Programmed Cell Death: Methods for Assessing Gelomulide A-Induced Apoptosis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gelomulide A, a diterpenoid isolated from Suregada multiflora, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.[1][] A crucial aspect of characterizing the anti-cancer activity of novel compounds is understanding their ability to induce apoptosis, or programmed cell death. The induction of apoptosis is a key mechanism for many successful chemotherapeutic drugs. This document provides a comprehensive guide with detailed protocols for assessing apoptosis induced by this compound. The methodologies described herein cover the detection of key apoptotic events, from early-stage membrane changes to the activation of executioner caspases and mitochondrial involvement.
Key Methods for Assessing Apoptosis
A multi-faceted approach is recommended to thoroughly investigate this compound-induced apoptosis. The following assays provide a robust toolkit for characterizing the apoptotic process at different stages.
1. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
This flow cytometry-based assay is a cornerstone for quantifying apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore excluded from viable and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[3]
2. Caspase Activity Assays
Caspases are a family of cysteine proteases that are central to the execution of apoptosis. Measuring the activity of specific caspases, such as the initiator caspase-9 (intrinsic pathway), caspase-8 (extrinsic pathway), and the executioner caspase-3, can elucidate the signaling cascade initiated by this compound. Colorimetric or fluorometric assays are commonly used for this purpose. These assays utilize synthetic substrates that, when cleaved by the specific caspase, release a chromophore or a fluorophore, which can be quantified.
3. Mitochondrial Membrane Potential (ΔΨm) Assay
A reduction in the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. The lipophilic cationic dye, JC-1, is widely used to monitor this change. In healthy cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria, which emit red fluorescence. In apoptotic cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A shift from red to green fluorescence is indicative of apoptosis.
4. Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in apoptosis. This includes members of the Bcl-2 family, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis. Additionally, the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a definitive indicator of apoptosis.
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Staining by Flow Cytometry
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency after 24 hours. Allow cells to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin. Combine the trypsinized cells with the previously collected medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Protocol 2: Caspase-3 Colorimetric Assay
Objective: To measure the activity of caspase-3 in cell lysates after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, collect the cells and lyse them using the provided lysis buffer on ice for 15-20 minutes.
-
Protein Quantification: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the results to the protein concentration.
Data Presentation:
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Conc. 1) | |
| This compound (Conc. 2) | |
| This compound (Conc. 3) |
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Materials:
-
This compound
-
Cancer cell line of interest
-
JC-1 Dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add fresh culture medium containing JC-1 dye (final concentration of 2 µM) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium and observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze on a flow cytometer to quantify the red and green fluorescence.
-
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.
Data Presentation:
| Treatment Group | Red/Green Fluorescence Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Conc. 1) | |
| This compound (Conc. 2) | |
| This compound (Conc. 3) |
Protocol 4: Western Blotting for Bcl-2, Bax, and Cleaved PARP
Objective: To determine the effect of this compound on the expression of key apoptosis-regulatory proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bcl-2/Bax ratio.
Data Presentation:
| Treatment Group | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio | Relative Cleaved PARP Expression |
| Vehicle Control | ||||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Visualizations
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Putative intrinsic signaling pathway for this compound-induced apoptosis.
References
Troubleshooting & Optimization
How to improve the yield of Gelomulide A extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Gelomulide A from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a bioactive ent-abietane diterpenoid. Its primary natural sources are plants from the Suregada genus (family Euphorbiaceae), notably the leaves of Suregada multiflora and Suregada zanzibariensis.[1][2]
Q2: What are the general steps involved in the extraction of this compound?
The extraction process for this compound, a type of diterpenoid, typically involves the following stages:
-
Preparation of Plant Material: The plant material (usually leaves) is dried and ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered material is extracted with an appropriate organic solvent to create a crude extract.
-
Solvent Removal: The solvent is evaporated under reduced pressure to concentrate the extract.
-
Fractionation and Purification: The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.
Q3: Which solvents are most effective for extracting this compound?
For ent-abietane diterpenoids like this compound, a mixture of polar and non-polar solvents is often effective. A common choice is a mixture of methanol (B129727) and dichloromethane (B109758) (CH2Cl2).[2] The selection of the solvent system is critical and may require optimization based on the specific plant material and desired purity of the extract.
Q4: What are some advanced extraction techniques that can improve the yield of this compound?
While classical solvent extraction methods like maceration and Soxhlet are common, modern techniques can enhance extraction efficiency. These include:
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO2, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during the extraction process.
| Problem | Potential Cause | Recommended Solution |
| Low concentration of this compound in the crude extract | Poor quality of plant material: The concentration of secondary metabolites can be influenced by the plant's age, the time of harvest, and post-harvest processing. | Verify the botanical identity of the plant material. Whenever possible, harvest during the optimal growing season. Ensure the material is properly dried and stored in a cool, dark, and dry environment to prevent degradation. |
| Inefficient initial extraction: The choice of solvent, temperature, or extraction time may not be optimal for solubilizing this compound. | Optimize extraction parameters. Experiment with different solvent systems, such as varying the ratio of methanol to dichloromethane. Consider slightly elevated temperatures, but avoid excessive heat which can degrade the compound. Ensure sufficient extraction time, potentially performing multiple extractions on the same plant material. | |
| Significant loss of this compound during purification | Inappropriate chromatographic conditions: The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase may not be suitable for separating this compound from other compounds. | Develop a robust chromatographic method. Use Thin Layer Chromatography (TLC) to screen for optimal solvent systems before scaling up to column chromatography. Monitor fractions closely to prevent the loss of the target compound. |
| Degradation of this compound: As a diterpenoid lactone, this compound may be susceptible to degradation under certain pH or temperature conditions. | Maintain neutral pH conditions during extraction and purification unless a specific pH is required for separation. Avoid high temperatures during solvent evaporation by using a rotary evaporator at a temperature below 40°C. |
Quantitative Data on Diterpenoid Extraction
While specific comparative yield data for this compound is limited in the available literature, the following table provides representative yields for related diterpenoids from plant sources using different extraction methods. These values can serve as a general benchmark for optimizing this compound extraction.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | Yield of Diterpenoid-Rich Fraction (% of dry weight) | Reference |
| Maceration | Suregada zanzibariensis leaves | CH3OH:CH2Cl2 (7:3) | Room Temperature | 48 h (x3) | ~4.6% (crude extract) | [2] |
| Soxhlet | Euphorbia fischeriana roots | Ethanol (95%) | Boiling point of solvent | Not specified | Not specified for diterpenoids | [3] |
| Ultrasound-Assisted Extraction (UAE) | Schisandra sphenanthera canes | Methanol (80%) | 60 | 50 min | ~3.5% (total triterpenoids) | |
| Microwave-Assisted Extraction (MAE) | Urtica dioica aerial parts | Ethanol | Not specified | Not specified | Higher than other methods |
Note: The yields presented are for crude extracts or total terpenoid fractions and not for purified this compound. The final yield of the pure compound will be significantly lower after chromatographic purification.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Suregada zanzibariensis Leaves
This protocol is adapted from a published study on the isolation of diterpenoids from Suregada zanzibariensis.
1. Plant Material Preparation:
- Air-dry the leaves of Suregada zanzibariensis.
- Grind the dried leaves into a fine powder.
2. Extraction:
- Soak the powdered leaves in a 7:3 mixture of methanol (CH3OH) and dichloromethane (CH2Cl2) at room temperature for 48 hours.
- Repeat the soaking process three times with fresh solvent each time.
- Combine the filtrates from all three extractions.
3. Solvent Removal:
- Evaporate the combined solvent under reduced pressure at a temperature of 40°C using a rotary evaporator to obtain the crude extract.
4. Fractionation:
- Adsorb the crude extract onto silica gel (1:1 ratio).
- Load the adsorbed extract onto a silica gel column (230-400 mesh).
- Perform gravitational column chromatography, eluting with a gradient of increasing polarity using ethyl acetate (B1210297) in isohexane (from 0% to 100% ethyl acetate).
- Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Gelomulide A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Gelomulide A in aqueous media.
Troubleshooting Guides
This section offers detailed solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media
-
Question: I dissolved this compound in 100% DMSO to create a stock solution. When I add it to my cell culture medium or buffer, a white precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound, which has an estimated XLogP3 of 2.9.[1] It occurs because the compound is poorly soluble in the aqueous environment of the media when the DMSO concentration is diluted.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test in your specific medium. |
| Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to immediate precipitation.[3] | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of pre-warmed media. Always add the compound solution dropwise while gently vortexing or swirling the media.[3] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[2] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, with some being sensitive to concentrations as low as 0.1%. | Aim for a final DMSO concentration of ≤ 0.5%. If a higher concentration of this compound is needed, consider using a solubility-enhancing excipient. |
Issue 2: Delayed Precipitation of this compound in the Incubator
-
Question: My this compound solution in cell culture media appears clear initially, but after a few hours or a day at 37°C, I notice cloudiness or a crystalline precipitate. What is the cause?
-
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial clear solution might be a supersaturated state that is not thermodynamically stable, leading to crystallization over time. | Lower the final concentration of this compound to ensure it is below its equilibrium solubility in the media. |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes. | If possible, test the solubility in different basal media formulations. For serum-containing media, consider preparing the final dilution in a serum-free medium first, and then adding serum. |
| pH and Temperature Shifts | Minor changes in pH within the incubator can affect the solubility of the compound. | Ensure your incubator's CO2 levels are stable to maintain the pH of the bicarbonate-buffered media. |
| Evaporation | Evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Use humidified incubators and ensure culture plates or flasks are properly sealed to minimize evaporation. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to prepare a stock solution of this compound?
-
A1: Based on its chemical properties and information for similar diterpenoids, 100% DMSO is a suitable solvent for preparing a high-concentration stock solution of this compound. Other organic solvents like ethanol (B145695) may also be used, but DMSO is generally more effective for highly hydrophobic compounds.
-
-
Q2: What is the maximum concentration of DMSO my cells can tolerate?
-
A2: This is cell-line dependent. As a general rule, most cell lines tolerate a final DMSO concentration of 0.5% without significant cytotoxicity. However, sensitive cell lines, especially primary cells, may show stress at concentrations above 0.1%. It is always recommended to perform a vehicle control experiment to determine the toxicity of DMSO on your specific cell line.
-
-
Q3: Can I filter-sterilize my this compound stock solution in DMSO?
-
A3: It is generally recommended to prepare the stock solution under sterile conditions rather than filter sterilizing a DMSO stock. Many compounds can bind to the filter membrane, which would alter the final concentration of your stock solution. If filtration is necessary, use a PTFE (polytetrafluoroethylene) syringe filter that is compatible with DMSO.
-
-
Q4: Are there alternatives to DMSO for solubilizing this compound for in vitro studies?
-
A4: Yes, several strategies can be employed to improve the aqueous solubility of this compound, reducing the reliance on high concentrations of DMSO. These include the use of co-solvents, surfactants, and cyclodextrins.
-
Data on Solubility Enhancement Strategies
The following tables provide illustrative data on the potential improvements in solubility for hydrophobic compounds using various techniques. Note that these are examples, and the actual solubility of this compound may vary.
Table 1: Example of Co-solvent and Surfactant Effects on Hydrophobic Compound Solubility
| Solubilizing Agent | Concentration in Water | Example Compound | Solubility Increase (Fold) | Reference |
| Tween 80 | 0.07% (w/v) | Lacidipine | Matches biorelevant media | |
| PEG 400 | 50% (v/v) | Berberine | ~6.5-fold increase in absorption | |
| Tween 80 | Not Specified | Peltophorum pterocarpum extract | 7.9 mg/mL achieved |
Table 2: Example of Cyclodextrin Effects on Hydrophobic Compound Solubility
| Cyclodextrin Type | Concentration | Example Compound | Solubility Increase (Fold) | Reference |
| β-Cyclodextrin (βCD) | 5 mM | Etoricoxib | 2.24 | |
| Hydroxypropyl-β-CD (HPβCD) | 5 mM | Etoricoxib | 3.14 | |
| 20% HPβCD | 20% (w/v) | Capsaicin | Significant shift to aqueous phase |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Materials: this compound/DMSO stock, complete cell culture medium (pre-warmed to 37°C), sterile 96-well plate.
-
Procedure:
-
Prepare a serial dilution of the this compound/DMSO stock in 100% DMSO.
-
In a 96-well plate, add 200 µL of pre-warmed cell culture medium to each well.
-
Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to the wells, ensuring the final DMSO concentration is consistent and at a non-toxic level (e.g., 0.5%). Include a DMSO-only control.
-
Mix gently by pipetting.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration of this compound that remains clear is the maximum working soluble concentration under these conditions.
-
Protocol 3: Using Tween 80 as a Solubilizing Agent
-
Materials: this compound, 100% DMSO, sterile 10% Tween 80 solution in water, aqueous buffer or cell culture medium.
-
Procedure:
-
Prepare a concentrated stock of this compound in 100% DMSO (e.g., 50 mM).
-
In a sterile tube, add the required volume of the this compound/DMSO stock.
-
Add a volume of the 10% Tween 80 solution to achieve a final Tween 80 concentration of 0.1-1%.
-
Vortex thoroughly.
-
Slowly add this mixture to your pre-warmed aqueous media while vortexing to reach the final desired this compound concentration.
-
The final DMSO concentration should be kept at a non-toxic level (≤ 0.5%).
-
Protocol 4: Preparing a this compound-Cyclodextrin Inclusion Complex
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HPβCD), sterile water or buffer, magnetic stirrer.
-
Procedure (Kneading Method):
-
Weigh the appropriate amounts of this compound and HPβCD (a molar ratio of 1:1 to 1:3 is a good starting point).
-
Place the powders in a sterile glass mortar.
-
Add a small amount of a water/ethanol mixture to form a thick paste.
-
Knead the paste for 30-60 minutes.
-
Dry the paste under vacuum or in a desiccator to obtain a solid powder of the inclusion complex.
-
This powder can then be dissolved in your aqueous medium. The solubility should be significantly enhanced compared to the free drug.
-
Visualizations
References
Stability of Gelomulide A in different solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Gelomulide A in various experimental conditions. As a complex diterpene lactone, understanding its stability is crucial for obtaining reliable and reproducible results. The following information is curated to address common challenges and questions regarding the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic molecule. For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. Other organic solvents such as ethanol, methanol, acetonitrile (B52724), and ethyl acetate (B1210297) can also be used, but their suitability may depend on the specific experimental setup and required concentration. Always use fresh, high-quality solvents to avoid introducing impurities that could affect stability.
Q2: How should I store this compound powder and stock solutions?
A2:
-
Solid Form: this compound in its solid (powder) form should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. These should also be stored at -20°C or, for longer-term storage, at -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What is the stability of this compound in aqueous solutions?
Q4: Can I expose this compound solutions to light?
A4: As a general precaution for complex natural products, exposure to direct sunlight or strong artificial light should be minimized. Photodegradation can be a concern for many organic molecules. It is recommended to work with this compound solutions in a subdued light environment and store them in amber vials or containers wrapped in aluminum foil.
Q5: Are there any known incompatibilities of this compound with common lab materials?
A5: There are no specific studies on the incompatibility of this compound with lab materials. However, it is good practice to use high-quality, inert materials such as glass or polypropylene (B1209903) for storage and handling to avoid potential leaching or adsorption of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid material.2. Avoid multiple freeze-thaw cycles by using single-use aliquots.3. Prepare aqueous working solutions immediately before the experiment.4. Verify the concentration and purity of the stock solution using a suitable analytical method (e.g., HPLC). |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed the recommended limit (typically <0.5% for cell-based assays).2. Consider using a surfactant or a different formulation approach if higher aqueous concentrations are needed, though this may affect biological activity. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of this compound or reaction with solvent impurities. | 1. Analyze a freshly prepared solution to use as a baseline.2. Check the quality and age of the solvents used.3. Investigate the effect of pH and temperature on the sample preparation and analysis.4. The lactone and epoxide moieties are susceptible to hydrolysis. The appearance of more polar compounds could indicate degradation. |
Stability of this compound: Summary
Due to the lack of specific, publicly available quantitative stability data for this compound, the following table provides general guidance based on its chemical structure and the behavior of similar diterpene lactones.
| Condition | Solvent | Temperature | Expected Stability | Recommendation |
| Long-term Storage (Solid) | N/A | -20°C to -80°C | High | Store desiccated and protected from light. |
| Stock Solution | Anhydrous DMSO | -20°C to -80°C | Good | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer (pH 7.4) | Room Temperature | Low to Moderate | Prepare fresh before each experiment. |
| Working Solution | Aqueous Buffer (Acidic, pH < 6) | Room Temperature | Moderate | Potential for acid-catalyzed hydrolysis of the epoxide and lactone. Use with caution and prepare fresh. |
| Working Solution | Aqueous Buffer (Basic, pH > 8) | Room Temperature | Low | High potential for base-catalyzed hydrolysis of the ester and lactone, and opening of the epoxide ring. Avoid if possible. |
Experimental Protocols
Protocol for a Preliminary Stability Assessment of this compound using HPLC
This protocol outlines a basic experiment to assess the short-term stability of this compound in a specific solvent and at a given temperature.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer of desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 reverse-phase HPLC column
-
High-purity mobile phase solvents (e.g., acetonitrile, water)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the aqueous buffer to the final desired concentration for the stability study (e.g., 100 µM).
3. Experimental Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the final solution into the HPLC system to obtain the initial chromatogram and peak area of this compound.
-
Incubation: Store the remaining solution under the desired temperature condition (e.g., room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, and if necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile) and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area and the appearance of new peaks are indicative of degradation.
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Troubleshooting poor separation of Gelomulide analogues in HPLC
Welcome to the technical support center for troubleshooting the HPLC separation of Gelomulide analogues. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges in achieving optimal separation of these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of my Gelomulide analogues?
The resolution in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and the retention factor (k').[1][2] To improve the separation of closely related Gelomulide analogues, you should focus on optimizing selectivity, which is influenced by the mobile phase composition and the stationary phase chemistry.[1] Small adjustments to the mobile phase, such as changing the organic modifier or pH, can significantly impact the separation of structurally similar compounds.[3][4]
Q2: My peaks are tailing. What is the likely cause and how can I fix it?
Peak tailing, where a peak has a broad, drawn-out tail, is often caused by interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns. This can be particularly problematic for compounds with basic functional groups. Other causes include using a mobile phase with a pH close to the analyte's pKa, or column overload.
To reduce tailing, consider the following:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your Gelomulide analogues. Using a buffer can help stabilize the pH.
-
Use a Different Column: An end-capped column or one with a polar-embedded phase can minimize silanol (B1196071) interactions.
-
Reduce Sample Concentration: Injecting a more dilute sample can prevent column overload.
Q3: I'm observing split or broad peaks. What could be wrong?
Split or broad peaks can arise from several issues, including:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion. It's best to dissolve your sample in the initial mobile phase whenever possible.
-
Column Contamination or Voids: Contaminants at the column inlet or a void in the packing material can lead to poor peak shape. A guard column can help protect your analytical column.
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause peak broadening.
Q4: Should I use an isocratic or gradient elution for separating my analogues?
For a complex mixture of Gelomulide analogues with varying polarities, a gradient elution is generally recommended. A shallow gradient, where the percentage of the organic solvent increases slowly over time, is often effective for separating closely eluting peaks. Isocratic elution, where the mobile phase composition remains constant, is better suited for simpler mixtures or for optimizing the separation of a few key compounds once their retention behavior is understood.
Troubleshooting Guide
Issue 1: Poor Resolution and Co-eluting Peaks
You're observing peaks that are not fully separated or are completely overlapping.
Initial Troubleshooting Steps:
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Detailed Solutions:
-
Modify the Gradient Profile: A shallower gradient can significantly enhance the resolution of closely eluting compounds. Try decreasing the rate of change of the organic solvent, for example, by extending the gradient time.
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, try substituting it with methanol or using a mixture of both. This can alter the elution order and improve separation.
-
Adjust Mobile Phase pH: For ionizable Gelomulide analogues, slight changes in the mobile phase pH can alter their retention times and potentially improve separation. Using a buffer is crucial to maintain a stable pH.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although it will increase the run time.
-
Decrease the Temperature: Lowering the column temperature can sometimes enhance the separation of diastereomers by increasing retention. However, be mindful that this will also increase backpressure.
-
Consider a Different Stationary Phase: If a standard C18 column isn't providing adequate separation, trying a different stationary phase chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase, could offer the necessary difference in selectivity.
Issue 2: Inconsistent Retention Times
The retention times of your Gelomulide analogues are shifting between injections.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before each injection, especially when using a gradient. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily to avoid changes due to evaporation of the organic solvent. Use a degasser to prevent air bubbles. For precise mobile phase preparation, consider weighing the solvents instead of measuring by volume. |
| Temperature Fluctuations | Use a thermostatted column compartment to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times. |
| Column Degradation | If the column is old or has been used with harsh conditions, its performance may decline. Consider replacing the column. |
Experimental Protocols
Starting Protocol for HPLC Method Development for Gelomulide Analogues
This protocol provides a robust starting point for developing a separation method for Gelomulide analogues using reversed-phase HPLC.
1. Sample Preparation:
-
Accurately weigh and dissolve the Gelomulide analogue mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Initial Recommendation |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 30% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5-10 µL |
| Detection | UV at 220 nm (or as determined by UV scan) |
3. Optimization Strategy:
If the initial separation is suboptimal, follow a systematic approach to optimization:
Caption: A logical flow for HPLC method optimization.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be adjusted to improve the separation of Gelomulide analogues.
Table 1: Impact of Flow Rate on Resolution and Run Time
| Flow Rate | Effect on Resolution | Effect on Run Time | Typical Range (4.6 mm ID column) |
| Lower | Increases | Longer | 0.5 - 0.8 mL/min |
| Optimal | Balanced | Moderate | 1.0 mL/min |
| Higher | Decreases | Shorter | 1.2 - 1.5 mL/min |
Table 2: Influence of Gradient Time on Resolution
| Gradient Time (for a given % change) | Gradient Slope | Effect on Resolution |
| Short (e.g., 10 min) | Steep | Lower |
| Moderate (e.g., 20 min) | Medium | Good |
| Long (e.g., 30-40 min) | Shallow | Best for closely eluting peaks |
Table 3: Common Organic Modifiers and Their Properties
| Organic Modifier | Selectivity | Viscosity | Notes |
| Acetonitrile | Different from Methanol | Lower (lower backpressure) | Often provides sharper peaks. A good first choice. |
| Methanol | Different from Acetonitrile | Higher (higher backpressure) | Can offer unique selectivity for separating isomers. |
References
Addressing high background noise in Gelomulide A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background noise and other issues in bioassays involving Gelomulide A.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that are typically studied in bioassays?
This compound is a diterpenoid known for its anti-inflammatory and cytotoxic properties.[1] Bioassays involving this compound often focus on quantifying these effects. For its anti-inflammatory activity, researchers commonly use assays that measure the inhibition of inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), or assays that assess the activity of signaling pathways like NF-κB.[2][3] To evaluate its cytotoxic effects, common assays include those that measure cell viability (e.g., MTT assay) or apoptosis (e.g., caspase activity assays).[4][5]
Q2: We are observing high background in our bioassay with this compound. What are the general potential causes?
High background in cell-based assays can originate from several sources, broadly categorized as issues with reagents, the assay protocol itself, or the test compound's intrinsic properties. Common culprits include contaminated reagents or culture media, insufficient blocking of non-specific binding sites, inadequate washing steps, and autofluorescence from the compound or cellular components.
Q3: Could this compound itself be interfering with our assay and causing high background?
It is possible. Test compounds can interfere with assay results in several ways. For colorimetric assays like the MTT assay, the compound might directly reduce the detection reagent (e.g., MTT tetrazolium salt), leading to a false positive signal. In fluorescent assays, the compound may be autofluorescent at the excitation and emission wavelengths used. It is crucial to run controls containing the compound in the absence of cells to test for such interference.
Q4: What are the key differences between endpoint and kinetic assays, and how does this choice impact troubleshooting high background?
Endpoint assays measure the cumulative effect at a single time point, while kinetic assays measure the progress of a reaction over time. High background in an endpoint assay can be difficult to diagnose as the source of the signal is not tracked. Kinetic assays can provide more insight, for example, by revealing a high initial background or an unexpected reaction rate, which can help pinpoint the cause of the issue.
Troubleshooting Guides
High Background in Cell Viability (MTT) Assays
The MTT assay is a colorimetric assay that measures cellular metabolic activity. High background absorbance can obscure the true signal and lead to inaccurate results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Relevant Controls |
| Contamination of Reagents or Media | Use fresh, sterile reagents and media. Phenol (B47542) red in media can contribute to background, so consider using phenol red-free media. | Media-only wells (no cells, no compound). |
| Direct Reduction of MTT by this compound | Test this compound in a cell-free system by adding it to media with the MTT reagent. If a color change occurs, this compound is directly reducing the MTT. Consider an alternative viability assay (e.g., LDH assay). | Wells with media, MTT, and this compound (no cells). |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) and gentle agitation. | Visually inspect wells for complete dissolution before reading the plate. |
| High Cell Seeding Density | Optimize the cell number to ensure they are in the logarithmic growth phase and not overgrown at the time of the assay. | Wells with varying cell densities. |
| Microbial Contamination | Regularly check cell cultures for contamination. Use appropriate aseptic techniques. | Visual inspection of cultures and media. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for cytotoxicity). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background.
Workflow for Troubleshooting MTT Assay High Background
Caption: Troubleshooting workflow for high background in MTT assays.
High Background in Apoptosis (Caspase Activity) Assays
Caspase activity assays are used to measure the activation of caspases, which are key proteases in the apoptotic pathway. High background in these assays can mask the true signal of apoptosis induction.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Relevant Controls |
| Autofluorescence of this compound | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If autofluorescent, consider a different fluorophore or a non-fluorescent assay format. | Wells with media and this compound (no cells). |
| Spontaneous Substrate Degradation | Prepare fresh substrate solution before each experiment. Protect the substrate from light. | Substrate-only wells (no cells, no compound). |
| High Cell Lysis and Non-specific Protease Activity | Ensure that the cell lysis buffer is effective and that the assay buffer contains inhibitors for non-caspase proteases if necessary. | Lysate from non-apoptotic cells. |
| Contaminated Reagents | Use fresh, high-quality reagents. | Reagent-only controls. |
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Lysis: Lyse the cells using a buffer compatible with the caspase activity assay.
-
Caspase Reaction: Add the caspase substrate (e.g., a DEVD peptide conjugated to a fluorophore) to the cell lysates.
-
Incubation: Incubate the reaction at the recommended temperature to allow for substrate cleavage by active caspases.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Hypothesized Apoptosis Signaling Pathway
Caption: Hypothesized intrinsic and extrinsic apoptosis pathways.
High Background in Anti-inflammatory (NF-κB Reporter) Assays
NF-κB reporter assays are used to measure the activity of the NF-κB transcription factor, a key regulator of inflammation. High background can lead to a misinterpretation of this compound's anti-inflammatory effects.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Relevant Controls |
| Leaky Promoter in Reporter Construct | Use a reporter construct with a minimal promoter that has low basal activity. | Untransfected cells; cells transfected with an empty vector. |
| High Basal NF-κB Activity in Cells | Ensure cells are not stressed or activated by culture conditions. Serum starvation before stimulation can sometimes reduce basal activity. | Unstimulated transfected cells. |
| Autoluminescence of this compound | If using a luciferase-based reporter, check if this compound emits light in the absence of luciferase substrate. | Wells with this compound and luciferase assay reagent (no cells). |
| Contamination of Reagents | Use fresh, sterile reagents. | Reagent-only controls. |
| Choice of Microplate | For luminescence assays, use white, opaque-bottom plates to maximize signal and minimize crosstalk between wells. | Comparison of results in different plate types. |
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Transfect cells with an NF-κB reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Treat the transfected cells with this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce reporter gene expression.
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.
-
Luminescence Measurement: Measure the luminescence of both the experimental (e.g., firefly) and control (e.g., Renilla) luciferases using a luminometer.
Hypothesized NF-κB Signaling Pathway
Caption: Hypothesized NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory principles of Suregada multiflora against nitric oxide and prostaglandin E2 releases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to prevent degradation of Gelomulide A during storage
Welcome to the technical support center for Gelomulide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure, which includes ester and lactone functional groups, as well as an α,β-unsaturated carbonyl system, this compound is potentially susceptible to degradation through several pathways. The primary factors of concern are:
-
Hydrolysis: The ester and lactone rings can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The presence of double bonds and allylic protons may make the molecule susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of unsaturated systems.
-
Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or below for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry powder (lyophilized solid) whenever possible, as solutions are generally less stable.
Q3: I observe a new, unexpected peak in my HPLC analysis of a this compound sample. What could it be?
An unexpected peak in your chromatogram likely represents a degradation product. The identity of the degradant will depend on the storage and handling conditions of your sample. Potential degradation products could arise from hydrolysis of the ester or lactone, or oxidation of the molecule. To identify the unknown peak, consider performing mass spectrometry (MS) analysis to determine its molecular weight.
Q4: Can I prepare a stock solution of this compound in advance?
While preparing stock solutions in advance can be convenient, it is generally not recommended for long-term storage due to the risk of degradation in solution. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. It is advisable to perform a stability study on your stock solution to determine its shelf-life under your specific storage conditions.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere.
-
Assess Purity: Analyze the purity of your this compound sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram to that of a freshly prepared standard.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments from a solid that has been properly stored.
-
pH Control: If your experimental buffer is acidic or basic, consider the potential for hydrolysis. Minimize the time this compound is in the solution before use.
Issue 2: Appearance of Particulate Matter in Solution
Possible Cause: Precipitation of this compound or its degradation products.
Troubleshooting Steps:
-
Solubility Check: The degradation products of this compound may have different solubility profiles than the parent compound.
-
Solvent Selection: Ensure that you are using an appropriate solvent for your stock solution and that the final concentration in your experimental medium does not exceed its solubility.
-
Filtration: If particulate matter is observed, you may filter the solution through a 0.22 µm syringe filter before use, but be aware that this may remove some of the active compound if it is precipitating. It is best to address the root cause of the precipitation.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Condition | Time | Purity of this compound (%) | Major Degradation Product(s) |
| Acidic Hydrolysis | 24 hours | 85 | Hydrolyzed lactone and ester |
| (0.1 M HCl, 60°C) | 48 hours | 72 | Hydrolyzed lactone and ester |
| Basic Hydrolysis | 2 hours | 65 | Hydrolyzed lactone and ester |
| (0.1 M NaOH, RT) | 8 hours | 40 | Hydrolyzed lactone and ester |
| Oxidative Stress | 24 hours | 92 | Oxidized derivatives |
| (3% H₂O₂, RT) | 48 hours | 88 | Oxidized derivatives |
| Photostability | 24 hours | 95 | Photodegradation products |
| (ICH Option 2) | |||
| Thermal Stress | 7 days | 98 | Minor degradation |
| (60°C, solid) | 14 days | 96 | Minor degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound.
1. Materials:
- This compound reference standard
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in ACN
- Gradient:
- 0-20 min: 30-90% B
- 20-25 min: 90% B
- 25-26 min: 90-30% B
- 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in ACN.
- For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (70:30 A:B).
4. Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the prepared sample and run the gradient program.
- The peak area of this compound is used to calculate its purity and the percentage of degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.
1. Acidic Hydrolysis:
- Dissolve 1 mg of this compound in 1 mL of ACN.
- Add 1 mL of 1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize the solution with 1 M NaOH.
- Dilute with mobile phase and analyze by HPLC.
2. Basic Hydrolysis:
- Dissolve 1 mg of this compound in 1 mL of ACN.
- Add 1 mL of 1 M NaOH.
- Incubate at room temperature for 4 hours.
- Neutralize the solution with 1 M HCl.
- Dilute with mobile phase and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve 1 mg of this compound in 1 mL of ACN.
- Add 1 mL of 30% H₂O₂.
- Incubate at room temperature for 24 hours.
- Analyze by HPLC.
4. Photodegradation:
- Expose a solid sample and a solution of this compound (1 mg/mL in ACN) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
- Analyze the samples by HPLC. A control sample should be protected from light.
5. Thermal Degradation:
- Store a solid sample of this compound in a controlled temperature oven at 60°C for 2 weeks.
- At specified time points (e.g., 1 and 2 weeks), withdraw samples, prepare solutions, and analyze by HPLC.
Visualizations
Optimizing reaction conditions for the synthesis of Gelomulide A derivatives
Welcome to the technical support center for the synthesis of Gelomulide A and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of a complex diterpenoid lactone like this compound that commonly lead to low yields?
A1: In the multi-step synthesis of complex natural products such as this compound, several stages are particularly challenging and can significantly impact the overall yield. Key areas of concern include the construction of the core ring system, stereoselective introduction of functional groups, and late-stage modifications. For diterpenoid lactones, the formation of the lactone ring itself can be a critical step with yields varying significantly based on the chosen method and substrate.[1][2]
Q2: My palladium-catalyzed cross-coupling reaction to introduce a side chain is failing or giving a low yield. What are the common causes?
A2: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue. Common causes include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvents. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is crucial and highly dependent on the specific substrates.
-
Poor Quality of Reagents: Impurities in the starting materials or solvents can "poison" the catalyst.
-
Substrate Reactivity: Some substrates, particularly sterically hindered ones, may require more reactive catalysts or harsher reaction conditions.
Q3: I am observing the formation of significant byproducts during the synthesis. What are some common side reactions?
A3: Side reactions are common in complex syntheses. For precursors to this compound, which may contain sensitive functional groups, potential side reactions include:
-
Epimerization: Base-sensitive stereocenters can be prone to epimerization.
-
Over-oxidation or Reduction: If using oxidative or reductive steps, it's possible to form over-oxidized or reduced byproducts if the reaction is not carefully controlled.
-
Protecting Group Instability: The complex molecular architecture may lead to the unintended cleavage of protecting groups under certain reaction conditions.
Troubleshooting Guides
Problem: Low Yield in a Key Synthetic Step
Low yields are a common challenge in the synthesis of complex molecules. A systematic approach to troubleshooting can help identify and resolve the underlying issues.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Impure Starting Materials or Reagents | Purify all starting materials and reagents. For example, solvents should be freshly distilled and dried. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Lower temperatures may increase selectivity, while higher temperatures can improve conversion for less reactive substrates. |
| Incorrect Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product. |
| Atmospheric Contamination (Oxygen/Moisture) | Ensure all reactions are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all glassware is thoroughly dried. |
| Inefficient Stirring | For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of reagents. |
Problem: Difficulty in Product Purification
The purification of complex molecules like this compound derivatives can be challenging due to the presence of closely related isomers or byproducts.
Troubleshooting Workflow for Purification Issues
Caption: A workflow for troubleshooting product purification.
Purification Strategy Comparison
| Purification Method | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | High throughput, good for large quantities. | May not separate very similar compounds. | Initial purification of crude reaction mixtures. |
| Recrystallization | Can provide very pure crystalline material. | Not all compounds will crystallize easily; can have lower recovery. | Final purification step for solid compounds. |
| Preparative HPLC | Excellent separation of closely related compounds. | Lower capacity, more expensive solvents. | Separation of diastereomers or other closely related impurities. |
Experimental Protocols
The following are generalized protocols for key transformations that may be employed in the synthesis of this compound derivatives. Note: These are template protocols and may require significant optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a vinyl or aryl halide with a boronic acid.
Reaction Setup Workflow
Caption: Workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Preparation: To a flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Degassing: Purge the reaction mixture with a stream of argon or nitrogen for 15-20 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimization of Suzuki Coupling Conditions
| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ | 85 |
| Ligand | - | - | SPhos | 75 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | 92 |
| Solvent | Toluene/H₂O | Dioxane | THF | 65 |
| Temperature (°C) | 100 | 90 | 80 | 88 |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 2: Lactonization via Iodolactonization
This protocol is a general method for the synthesis of a γ-lactone from a γ,δ-unsaturated carboxylic acid.
Detailed Steps:
-
Preparation: Dissolve the unsaturated carboxylic acid (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or dichloromethane.
-
Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 3.0 equiv), and stir the mixture.
-
Iodine Addition: Slowly add a solution of iodine (I₂, 1.5 equiv) in the same solvent to the reaction mixture at 0 °C or room temperature.
-
Reaction: Stir the reaction until the starting material is fully consumed, as indicated by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the iodo-lactone.[2]
References
Technical Support Center: Minimizing Off-Target Effects of Gelomulide A in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Gelomulide A in cellular models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a naturally occurring ent-abietane diterpenoid isolated from Suregada multiflora.[1] Like other members of the gelomulide family, it has demonstrated cytotoxic effects against various cancer cell lines.[2] While its precise molecular target is not yet fully elucidated, its biological activity is attributed to the modulation of cellular signaling pathways, a common characteristic of ent-abietane diterpenoids.[3][4]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins or pathways other than its intended therapeutic target. For a natural product like this compound, with a complex chemical structure, the potential for off-target interactions is significant. These unintended interactions can lead to misleading experimental results, cellular toxicity unrelated to the primary mechanism of action, and complications in translating in vitro findings to in vivo models.
Q3: What are the common challenges in identifying the specific on- and off-targets of natural products like this compound?
A3: Identifying the molecular targets of natural products can be challenging due to several factors. These compounds often have complex structures that may not be easily modified for traditional target identification techniques like affinity chromatography. Furthermore, natural products can have multiple, low-affinity binding partners, making it difficult to distinguish between specific and non-specific interactions. Modern approaches like chemical proteomics and label-free target identification methods are being employed to overcome these hurdles.[5]
Troubleshooting Guide: Unexpected Cellular Phenotypes
Problem: You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) at a concentration of this compound that is significantly different from its expected cytotoxic concentration, or the phenotype is inconsistent across different cell lines.
Possible Cause: This discrepancy may be due to off-target effects of this compound. The compound could be interacting with unintended signaling pathways that are more sensitive in certain cell lines.
Solutions:
-
Comprehensive Dose-Response Analysis: Perform a detailed dose-response curve in multiple cell lines to determine the IC50 for cytotoxicity and the EC50 for the observed phenotype. A large window between the phenotypic EC50 and the cytotoxic IC50 may suggest a more specific, on-target effect.
-
Target Deconvolution Studies: Employ advanced techniques to identify potential off-targets.
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.
-
Receptor Binding Assays: Evaluate the binding of this compound to a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs).
-
Chemical Proteomics: Utilize techniques like affinity-based protein profiling (ABPP) or drug affinity responsive target stability (DARTS) to identify cellular proteins that directly interact with this compound.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesize or obtain analogs of this compound with minor structural modifications. If the off-target effect is diminished while the on-target activity is retained with a particular analog, it can help identify the structural motifs responsible for the off-target interaction.
Data Presentation: Cytotoxicity of Gelomulides
The following table summarizes the reported cytotoxic activities of Gelomulide M, a closely related analog of this compound, against various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gelomulide M | A549 | Lung | Moderate Cytotoxicity |
| Gelomulide M | MDAMB-231 | Breast | Moderate Cytotoxicity |
| Gelomulide M | MCF7 | Breast | Moderate Cytotoxicity |
| Gelomulide M | HepG2 | Liver | Moderate Cytotoxicity |
Data adapted from PubChem CID 24775137. "Moderate Cytotoxicity" indicates that the compound exhibits activity but specific IC50 values were not provided in the source.
Experimental Protocols
Protocol 1: MTT Assay for Cellular Viability
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Cell line of interest
-
DMSO
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Profiling Assay (Radiometric)
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target inhibition.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³³P]ATP
-
ATP solution
-
96-well filter plates (phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate for a predetermined time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition and determine the IC50 value for each kinase.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to studying the on- and off-target effects of this compound.
Caption: On-target vs. Off-target Effects of this compound.
Caption: Workflow for Minimizing Off-Target Effects.
Caption: Hypothetical Signaling Pathways for this compound.
References
- 1. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gelomulide M | C24H30O7 | CID 24775137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Strategies to reduce animal model variability in Gelomulide A studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating animal model variability during the study of Gelomulide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative anti-inflammatory mechanism?
A1: this compound is a naturally occurring diterpenoid lactone isolated from plants of the Suregada genus.[1] Diterpenoid lactones, as a class, have been reported to exhibit anti-inflammatory effects.[1][2][3] The proposed mechanism for many compounds in this class involves the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[2] By inhibiting NF-κB activation, this compound may suppress the transcription of pro-inflammatory genes, leading to a downstream reduction in inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Q2: Which animal model is most appropriate for initial in vivo screening of this compound's anti-inflammatory activity?
A2: For acute inflammation studies, the carrageenan-induced paw edema model in rats or mice is a well-established and highly reproducible choice. This model is effective for evaluating compounds that interfere with inflammatory mediators like histamine (B1213489), serotonin, kinins, and prostaglandins (B1171923), which are released in a biphasic manner following carrageenan injection. It is a standard preclinical assay for non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.
Q3: What are the primary sources of variability in the carrageenan-induced paw edema model?
A3: Variability in this model can arise from several factors:
-
Biological Factors: Age, weight, and genetic strain of the animals can significantly influence the inflammatory response. The gut microbiome and underlying health status of the animals also play a role.
-
Procedural Factors: The concentration and volume of carrageenan, the precise injection site in the paw, and the skill of the technician can lead to inconsistent edema induction.
-
Environmental Factors: Housing conditions, diet, cage density, and the light-dark cycle can affect the animals' stress levels and baseline physiological state, impacting inflammatory responses.
-
Measurement Error: Inconsistent measurement of paw volume using a plethysmometer or calipers can introduce significant variability into the data.
Q4: How can I be sure my this compound formulation is suitable for in vivo administration?
A4: As a diterpenoid lactone, this compound is likely to have poor water solubility. Therefore, a suitable vehicle is required for administration. Common choices include suspensions in carboxymethylcellulose (CMC) or solutions in DMSO, followed by dilution in saline. It is critical to run a vehicle control group in your experiment to ensure the vehicle itself does not have any pro- or anti-inflammatory effects. The formulation should be homogenous and stable to ensure consistent dosing.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in paw edema volume within the same group (high standard deviation). | 1. Inconsistent carrageenan injection technique.2. Variation in animal weight/age.3. Stress from handling or environment. | 1. Ensure all technicians are trained for consistent intraplantar injections. Use a template to mark the injection site.2. Use animals within a narrow weight and age range. Standardize the animal supplier.3. Acclimatize animals to the facility and handling for at least one week before the experiment. |
| No significant difference between the vehicle control and this compound-treated groups. | 1. This compound dose is too low.2. Poor bioavailability of the compound.3. Timing of administration is not optimal.4. The compound is not effective in this model. | 1. Perform a dose-response study with a wider range of concentrations.2. Re-evaluate the formulation for optimal solubility and absorption. Consider a different route of administration.3. Administer this compound at different time points (e.g., 30, 60, 120 minutes) before carrageenan injection to align with its peak plasma concentration.4. Consider testing in a different inflammation model (e.g., LPS-induced inflammation). |
| Unexpected anti-inflammatory effect observed in the vehicle control group. | 1. The vehicle (e.g., DMSO, certain oils) has inherent anti-inflammatory properties.2. Systemic stress from the injection procedure is suppressing inflammation. | 1. Test different, more inert vehicles (e.g., saline with a small percentage of Tween 80).2. Ensure gentle handling and proper acclimatization of animals. Include a "naive" control group (no injection) to assess baseline paw volume. |
| Edema development is biphasic, and my compound only works on one phase. | This is expected. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (2.5-6 hours) is mediated by prostaglandins and cytokines. | This provides insight into the mechanism of action. If this compound is effective in the later phase, it likely inhibits prostaglandin synthesis (e.g., by targeting COX-2), which is consistent with the proposed inhibition of the NF-κB pathway. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.
1. Animals:
-
Male Wistar or Sprague-Dawley rats, weighing between 180-220g.
-
Animals should be acclimatized for at least 7 days prior to the experiment, with free access to standard pellet diet and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in saline)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac (5 mg/kg)
-
Carrageenan (1% w/v suspension in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Administration tools (e.g., oral gavage needles, syringes)
3. Experimental Procedure:
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) as per the study design.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat. The left paw serves as a non-inflamed control.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Quantitative Data Summary
The following table shows representative data from a hypothetical study on this compound using the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) at 3h (± SEM) | Percentage Inhibition (%) at 3h |
| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.35 |
| This compound | 10 | 0.68 ± 0.05 | 20.00 |
| This compound | 30 | 0.51 ± 0.04 | 40.00 |
| This compound | 100 | 0.39 ± 0.05 | 54.12 |
Visualizations
Signaling Pathway
Caption: Putative mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema animal model.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting high variability in results.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cytotoxic Potential: A Comparative Analysis of Gelomulide A and Other Diterpenoids
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic properties of Gelomulide A against other notable diterpenoids. The information presented is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.
Diterpenoids, a diverse class of natural products, have garnered significant attention in cancer research due to their wide range of biological activities, including potent cytotoxicity against various cancer cell lines. Among these, this compound, an ent-abietane diterpenoid, has shown promise. This guide provides a comparative overview of the cytotoxic effects of this compound and other selected diterpenoids, detailing their efficacy, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of diterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of this compound and other selected diterpenoids across various cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity of this compound and Related ent-Abietane Diterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | FM-55-M1 (Melanoma) | >200 (Inactive) | [1] |
| Gelomulide B | FM-55-M1 (Melanoma) | 48-55% inhibition at 200 µM | [1] |
| Gelomulide D | FM-55-M1 (Melanoma) | 48-55% inhibition at 200 µM | [1] |
| Jolkinolide B | MCF-7 (Breast) | - | [2] |
| BT-474 (Breast) | - | [2] | |
| Various Cancer Cell Lines | Potent Activity | ||
| 17-hydroxy-jolkinolide B | Various Cancer Cell Lines | Potent Activity |
Note: Specific IC50 values for Jolkinolide B in MCF-7 and BT-474 were not provided in the abstract, but the study indicated significant inhibition of proliferation and migration.
Table 2: Cytotoxicity of C19-Diterpenoid Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aconitine (B1665448) | H9c2 (Cardiac) | Induces apoptosis | |
| Miapaca-2 (Pancreatic) | Growth inhibition | ||
| PANC-1 (Pancreatic) | Growth inhibition | ||
| B16 (Melanoma) | Growth inhibition |
Table 3: Cytotoxicity of C20-Diterpenoid Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hetisine-type derivatives | A549 (Lung) | 12.0 - 52.8 |
Delving into the Mechanisms: Signaling Pathways in Diterpenoid-Induced Cytotoxicity
The cytotoxic effects of many diterpenoids are attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.
This compound and ent-Abietane Diterpenoids
While the specific signaling pathway for this compound has not been extensively detailed in the reviewed literature, its structural similarity to other cytotoxic ent-abietane diterpenoids, such as Jolkinolide B, suggests a potential overlap in their mechanisms of action. Jolkinolide B has been shown to exert its anti-cancer effects by targeting critical signaling pathways involved in cell proliferation and survival. One of the key pathways inhibited by Jolkinolide B is the JAK/STAT3 pathway . This pathway is often constitutively active in cancer cells and plays a crucial role in tumor progression. By inhibiting JAK2 and STAT3 phosphorylation, Jolkinolide B can suppress the transcription of genes involved in cell survival and proliferation, ultimately leading to apoptosis.
Another important pathway modulated by Jolkinolide B is the PI3K/Akt pathway . This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of the PI3K/Akt pathway by Jolkinolide B leads to decreased cell proliferation and migration and promotes apoptosis in breast cancer cells.
C19-Diterpenoid Alkaloids: The Case of Aconitine
Aconitine, a representative C19-diterpenoid alkaloid, induces apoptosis through a mitochondria-mediated intrinsic pathway. This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.
Furthermore, aconitine's cytotoxic effects are linked to the modulation of other signaling pathways, including the NF-κB and p38 MAPK pathways . The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition by aconitine can promote apoptosis in cancer cells. The p38 MAPK pathway is involved in cellular stress responses, and its activation by aconitine can also contribute to the induction of apoptosis.
Experimental Protocols: A Closer Look at Methodology
The evaluation of cytotoxicity is a critical step in the assessment of potential anti-cancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and proliferation.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other diterpenoids) and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
This guide provides a foundational comparison of the cytotoxic properties of this compound and other diterpenoids. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound to better understand its therapeutic potential. The provided data and protocols serve as a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. Cytotoxic ent-abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of Nature: Unraveling the Structure-Activity Relationship of Gelomulide A and its Analogs
A deep dive into the cytotoxic and anti-inflammatory potential of Gelomulide A and its related diterpenoid compounds reveals key structural determinants for their potent biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the fields of oncology and inflammatory diseases in the development of novel therapeutic agents.
This compound, a member of the ent-abietane diterpenoid family isolated from the plant genus Suregada, has garnered significant interest for its pronounced biological effects.[1] This class of compounds is known to exhibit a wide array of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities.[1] Understanding the relationship between the chemical structure of these molecules and their biological function is paramount for the rational design of more potent and selective drug candidates. This guide synthesizes the available data on this compound and its analogs, presenting a clear comparison of their activities and shedding light on their potential mechanisms of action.
Comparative Analysis of Cytotoxic Activity
The cytotoxicity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, highlight the structural nuances that govern their anti-cancer potential. The data reveals that minor modifications to the Gelomulide scaffold can lead to significant changes in potency and selectivity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | FM-55-M1 (Melanoma) | >200 | [2] |
| Gelomulide B | FM-55-M1 (Melanoma) | 48-55% inhibition at 200 µM | [2] |
| Gelomulide D | FM-55-M1 (Melanoma) | 48-55% inhibition at 200 µM | [2] |
| Gelomulide E | NCI-H460 (Lung) | >85% growth inhibition at 50 µM | |
| CCRF-CEM (Leukemia) | >95% growth inhibition at 50 µM | ||
| K-562 (Leukemia) | >95% growth inhibition at 50 µM | ||
| MCF7 (Breast) | Not specified | ||
| MDA-MB-435 (Breast) | >95% growth inhibition at 50 µM | ||
| HT29 (Colon) | >95% growth inhibition at 50 µM | ||
| Gelomulide K | MCF7 (Breast) | 25.30 | |
| MDA-MB-231 (Breast) | 37.84 | ||
| BT474 (Breast) | Not specified | ||
| MDA-MB-468 (Breast) | Not specified | ||
| SKBR3 (Breast) | Not specified | ||
| HepG2 (Liver) | 10.5 | ||
| A549 (Lung) | 29.8 | ||
| Gelomulide M | MCF7 (Breast) | 15.2 | |
| MDA-MB-231 (Breast) | 20.1 | ||
| HepG2 (Liver) | 18.7 | ||
| A549 (Lung) | 25.6 | ||
| Gelomulide O | FM-55-M1 (Melanoma) | Not specified |
Comparative Analysis of Anti-inflammatory Activity
Several Gelomulide analogues and related ent-abietane diterpenoids have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. The IC50 values for NO inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.
| Compound | NO Inhibition IC50 (µM) | Reference |
| Helioscopinolide A | 9.1 | |
| Helioscopinolide C | 24.5 | |
| Suremulol D | 29.3 |
Deciphering the Structure-Activity Relationship (SAR)
A careful examination of the structural variations among the Gelomulide analogues and their corresponding biological activities provides valuable insights into their SAR.
-
The α,β-unsaturated γ-lactone ring: This moiety, present in many of the active compounds, is a crucial feature for both cytotoxic and anti-inflammatory activities. It is a known Michael acceptor, capable of reacting with nucleophilic residues in target proteins.
-
Substitution at C-3 and C-8: The presence and nature of substituents at these positions appear to significantly influence activity. For instance, the acetylation of hydroxyl groups has been suggested to have a positive effect on the biological activities of some diterpenes.
-
Epoxy group at C-8 and C-14: The presence of an epoxy group, as seen in some analogues, can modulate the cytotoxic profile.
The logical relationship for a preliminary SAR can be visualized as follows:
Proposed Mechanism of Action: Targeting Inflammatory and Apoptotic Pathways
The anti-inflammatory and cytotoxic effects of this compound and its analogues are likely mediated through the modulation of key signaling pathways involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The inhibition of iNOS and COX-2 expression, downstream targets of NF-κB, by related compounds suggests that Gelomulides may also act on this pathway. A proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of the p65/p50 heterodimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Induction of Apoptosis
The cytotoxic effects of these compounds are likely due to the induction of apoptosis, or programmed cell death. Diterpenoids have been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogues is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogues) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
The workflow for a typical cytotoxicity experiment can be outlined as follows:
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The anti-inflammatory activity is assessed by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Conclusion
This compound and its analogues represent a promising class of natural products with significant potential for the development of new anti-cancer and anti-inflammatory drugs. The data presented in this guide underscores the importance of the ent-abietane scaffold and highlights key structural features that can be modified to enhance biological activity. Further investigation into their precise molecular targets and mechanisms of action, particularly their effects on the NF-κB and apoptotic pathways, will be crucial for their advancement as therapeutic leads. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this intriguing family of natural compounds.
References
A Comparative Analysis of Gelomulide A and Paclitaxel on Cancer Cells: A Data-Driven Guide
A comprehensive comparison between the novel diterpenoid Gelomulide A and the well-established chemotherapeutic agent paclitaxel (B517696) is currently hampered by a significant lack of published experimental data on this compound. While paclitaxel's mechanisms of action are extensively documented, research on this compound is still in its nascent stages, with publicly available data insufficient to conduct a thorough comparative analysis of their effects on cancer cells.
In contrast, paclitaxel is a cornerstone of cancer chemotherapy with a well-elucidated mechanism of action and a vast body of supporting experimental data. The following sections provide a detailed overview of paclitaxel's effects on cancer cells, presented in the format requested for the comparative guide. This information can serve as a benchmark for future studies on this compound and other novel anticancer compounds.
Paclitaxel: A Detailed Profile
Paclitaxel is a potent antimicrotubule agent that disrupts the normal function of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.
Mechanism of Action
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, the protein polymers essential for cell structure, transport, and division. Unlike other microtubule-targeting drugs that cause depolymerization, paclitaxel stabilizes microtubules, preventing their disassembly. This hyper-stabilization leads to the formation of abnormal, nonfunctional microtubule bundles, which disrupts the dynamic instability required for mitotic spindle formation during cell division. The cell is consequently arrested in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.
dot
A Comparative Analysis of Gelomulide A and Jolkinolide B: Unveiling the Therapeutic Potential of Two Diterpenoids
In the landscape of natural product research, diterpenoids stand out for their structural complexity and diverse pharmacological activities. Among these, Gelomulide A and Jolkinolide B, both classified as ent-abietane diterpenoids, have garnered attention for their potential therapeutic applications. This guide provides a detailed comparative analysis of their biological activities, mechanisms of action, and physicochemical properties, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties
A fundamental aspect of drug development is the characterization of the physicochemical properties of a compound. This compound and Jolkinolide B, while sharing a common diterpenoid scaffold, exhibit distinct molecular formulas and weights, which influence their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Jolkinolide B |
| Molecular Formula | C₂₂H₃₀O₅[1] | C₂₀H₂₆O₄ |
| Molecular Weight | 374.5 g/mol [1] | 330.4 g/mol |
| Source | Suregada multiflora[1][2] | Euphorbia jolkini, Suregada species[3] |
| Chemical Structure | ent-abietane diterpenoid | ent-abietane-type diterpenoid |
Comparative Biological Activities
Both this compound and Jolkinolide B have demonstrated significant biological activities, although the extent of research and the specific activities reported differ considerably. Jolkinolide B has been extensively studied for its anticancer and anti-inflammatory effects, while the known activity of this compound is currently more limited.
Cytotoxic and Antiproliferative Activity
Jolkinolide B has shown potent cytotoxic effects against a range of human cancer cell lines. In contrast, specific data on the anticancer activity of this compound is not as readily available, with current literature highlighting its antileishmanial properties.
| Compound | Cell Line/Organism | Activity Type | IC₅₀ Value (µg/mL) |
| This compound | Leishmania species | Antileishmanial | < 20 |
| Jolkinolide B | Bel 7402 (Liver Cancer) | Cytotoxic | 5.95 |
| A549 (Lung Cancer) | Cytotoxic | 6.10 | |
| BGC 823 (Gastric Cancer) | Cytotoxic | 5.84 | |
| HCT-8 (Colon Cancer) | Cytotoxic | 6.88 | |
| A2780 (Ovarian Cancer) | Cytotoxic | 5.09 |
Anti-inflammatory Activity
Jolkinolide B has been identified as a potent anti-inflammatory agent, with its mechanism linked to the inhibition of key inflammatory pathways. While other compounds from Suregada multiflora have shown anti-inflammatory effects, specific quantitative data for this compound in this regard is yet to be fully elucidated.
| Compound | Assay System | Effect |
| Jolkinolide B | LPS-induced RAW264.7 macrophages | Inhibition of inflammatory mediators |
Mechanisms of Action
The molecular mechanisms underlying the biological activities of Jolkinolide B have been a subject of intensive research, revealing its interaction with multiple signaling pathways. The mechanistic details for this compound, however, remain an area for future investigation.
Jolkinolide B is known to exert its anticancer and anti-inflammatory effects by modulating several critical signaling cascades:
-
JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription pathway is a key mechanism for its anti-inflammatory and immunomodulatory effects.
-
NF-κB Pathway: By suppressing the nuclear factor-kappa B pathway, Jolkinolide B can downregulate the expression of pro-inflammatory genes.
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is crucial for its ability to induce apoptosis and inhibit proliferation in cancer cells.
The intricate interplay of these pathways underscores the multifaceted therapeutic potential of Jolkinolide B.
Figure 1: Jolkinolide B's inhibition of key signaling pathways.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Jolkinolide B) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion
This comparative analysis highlights the significant therapeutic potential of both this compound and Jolkinolide B. Jolkinolide B has been extensively characterized as a potent anticancer and anti-inflammatory agent with well-defined mechanisms of action. This compound, while less studied, shows promising antileishmanial activity, suggesting a different spectrum of biological effects that warrants further investigation. The data and protocols presented herein provide a valuable resource for researchers to further explore the pharmacological properties of these intriguing diterpenoids and pave the way for the development of novel therapeutic agents. Further studies are crucial to fully elucidate the cytotoxic potential and mechanism of action of this compound to enable a more direct comparison with Jolkinolide B.
References
A Head-to-Head Comparison: Gelomulide A vs. Doxorubicin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally derived diterpenoid Gelomulide A and the well-established chemotherapeutic agent doxorubicin (B1662922). The focus is on their cytotoxic effects against a panel of common cancer cell lines: A549 (lung), MDA-MB-231 (breast), MCF7 (breast), and HepG2 (liver). While doxorubicin is a cornerstone of many chemotherapy regimens with a well-documented mechanism of action, this compound represents a class of natural products with potential anticancer properties that are still under investigation.
Executive Summary
Direct comparative studies between this compound and doxorubicin are not available in the current scientific literature. Doxorubicin's potent cytotoxicity and its mechanisms of inducing apoptosis and cell cycle arrest are well-characterized across numerous cancer cell lines. In contrast, this compound has been reported to exhibit moderate cytotoxic activity against the same cell lines, but quantitative data and detailed mechanistic studies are lacking. This guide synthesizes the available data to provide a preliminary comparison and highlights the need for further research into the therapeutic potential of this compound.
Data Presentation: Cytotoxicity
The following table summarizes the cytotoxic activity of this compound and doxorubicin against the specified cancer cell lines. It is important to note that the IC50 values for doxorubicin can vary between studies due to different experimental conditions such as incubation time and the specific assay used.
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | MCF7 (Breast) | HepG2 (Liver) |
| This compound | Moderate cytotoxicity reported; no quantitative IC50 data available. | Moderate cytotoxicity reported; no quantitative IC50 data available. | Moderate cytotoxicity reported; no quantitative IC50 data available. | Moderate cytotoxicity reported; no quantitative IC50 data available. |
| Doxorubicin | IC50: > 20 µM (24h)[1] | IC50: 6.602 µM (48h)[2] | IC50: 2.50 µM (24h)[1], 8.306 µM (48h)[2] | IC50: 12.18 µM (24h)[1] |
Mechanism of Action
Doxorubicin
Doxorubicin is a multifaceted agent that disrupts cancer cell proliferation through several established mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, which inhibits the synthesis of macromolecules. This action also stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
-
Induction of Apoptosis: Doxorubicin-induced DNA damage and oxidative stress trigger programmed cell death (apoptosis). This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.
-
Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest, primarily at the G2/M phase, preventing cells from dividing.
This compound
The precise mechanism of action for this compound has not been extensively studied. However, it belongs to the ent-abietane diterpenoid class of natural products. Other compounds in this class have been shown to induce apoptosis and cell cycle arrest in cancer cells. The cytotoxic effects of this compound are likely attributable to the induction of apoptosis, though the specific signaling pathways involved remain to be elucidated. Further research is necessary to understand its molecular targets and downstream effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathway for doxorubicin-induced apoptosis and a general workflow for assessing cytotoxicity.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells (A549, MDA-MB-231, MCF7, or HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Doxorubicin remains a potent and well-understood anticancer agent, with its efficacy demonstrated across a wide range of cancer cell lines. Its mechanisms of action, centered on DNA damage and the induction of apoptosis and cell cycle arrest, are extensively documented.
This compound, a representative of the ent-abietane diterpenoids, has shown preliminary evidence of cytotoxic activity against several cancer cell lines. However, the lack of quantitative data and mechanistic studies significantly limits a direct comparison with established drugs like doxorubicin. Future research should focus on:
-
Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound in a panel of cancer cell lines to accurately assess its potency.
-
Mechanism of Action Studies: Investigating whether this compound induces apoptosis and/or cell cycle arrest and identifying the specific molecular pathways involved.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anticancer agents.
A thorough investigation of this compound and other related natural products is warranted to explore their potential as novel therapeutic agents for cancer treatment.
References
Independent Verification of the Anti-proliferative Effects of Gelomulide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Gelomulide A with alternative compounds, supported by experimental data. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from closely related gelomulides as a proxy and compares it with well-characterized anti-proliferative agents, Geldanamycin and its analog 17-AAG.
Data Presentation: Comparative Anti-proliferative Activity
The following table summarizes the available quantitative data on the anti-proliferative effects of a representative gelomulide (Gelomulide K) and the comparator compounds, Geldanamycin and 17-AAG, against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 | Citation |
| Gelomulide K | MDA-MB-231 (Breast) | Not Specified | 25.30 µM | [1] |
| BT474 (Breast) | Not Specified | Not Specified | [1] | |
| MCF-7 (Breast) | Not Specified | Not Specified | [1] | |
| MDA-MB-468 (Breast) | Not Specified | Not Specified | [1] | |
| SKBR3 (Breast) | Not Specified | 37.84 µM | [1] | |
| Geldanamycin | Myeloma cells | Proliferation Assay | ~10 nM | |
| Gallbladder Cancer Cells | MTS Assay | Significant reduction in viability | ||
| 17-AAG | JIMT-1 (Breast) | Proliferation Assay | 10 nM | |
| SKBR-3 (Breast) | Proliferation Assay | 70 nM | ||
| Gallbladder Cancer Cells | MTS Assay | Significant reduction in viability |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-proliferative effects are provided below.
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Geldanamycin, 17-AAG) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them using a flow cytometer, one can distinguish between cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target proteins.
Protocol:
-
Protein Extraction: Treat cells with the test compound and then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HSP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing anti-proliferative effects.
Signaling Pathway: HSP90 Inhibition by Geldanamycin and 17-AAG
Caption: HSP90 inhibition by Geldanamycin and 17-AAG leads to client protein degradation.
Signaling Pathway of this compound
The precise signaling pathway and molecular targets of this compound have not been fully elucidated in the currently available scientific literature. As an ent-abietane diterpenoid, it belongs to a class of compounds known to exhibit a wide range of biological activities, including cytotoxic effects. Further research is required to determine its specific mechanism of action in inhibiting cancer cell proliferation.
Caption: Postulated mechanism of this compound's anti-proliferative effects.
References
Safety Operating Guide
Proper Disposal of Gelomulide A: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Gelomulide A, a diterpenoid natural product. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. Given that related compounds have demonstrated moderate cytotoxicity and crude extracts containing this compound have shown toxicity in cell lines, it is imperative to handle this compound as potentially hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Double-gloving with nitrile gloves is recommended. |
| Eye Protection | Chemical safety goggles. |
| Lab Coat | A disposable lab coat is preferred. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used if there is a risk of aerosolization. |
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes:
-
Unused or expired this compound (in solid form or in solution).
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solvents and solutions containing this compound.
-
-
Waste Containment:
-
Solid Waste: Place all solid waste, including contaminated labware and PPE, into a designated, leak-proof, and puncture-resistant container lined with a purple bag, which is the standard for cytotoxic waste.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. This container should be compatible with the solvents used (e.g., glass for chlorinated solvents). Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for cytotoxic waste.[1][2]
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste".
-
The biohazard symbol.
-
The primary constituent (this compound) and any associated solvents.
-
The date of accumulation.
-
The laboratory of origin and a point of contact.
-
-
Storage: Store the sealed and labeled waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] The standard final disposal method for cytotoxic waste is incineration to ensure complete destruction of the active compound.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is based on best practices for handling potentially cytotoxic compounds in a laboratory setting. Always consult your institution's specific waste disposal protocols and Safety Data Sheets for any chemicals involved.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Gelomulide A
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Gelomulide A. Given that this compound is identified as a cytotoxic compound, stringent adherence to these procedural guidelines is mandatory to ensure personnel safety and prevent environmental contamination. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established protocols for handling highly potent and cytotoxic substances.
The primary routes of occupational exposure to cytotoxic drugs include inhalation of aerosols or dust, direct skin contact, and accidental ingestion.[1][2] Therefore, a multi-faceted approach encompassing engineering controls, strict operational procedures, and appropriate personal protective equipment is essential. For many cytotoxic agents, a safe exposure level has not been determined, and it is imperative to handle them with the utmost caution, keeping exposure as low as reasonably achievable.[1][2][3]
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
1. Compound Receipt and Storage:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don appropriate Personal Protective Equipment (PPE), including double gloves and a lab coat, before opening the shipping container.
-
Transport the primary container to a designated and clearly labeled storage area for potent compounds. This area should be secure, with restricted access.
-
Store this compound in a sealed, labeled container in a well-ventilated area, away from incompatible materials.
2. Preparation and Handling:
-
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated containment device, such as a certified chemical fume hood or a glove box.
-
When handling the solid form, use techniques that minimize dust generation.
-
For solution preparation, slowly add the solvent to the solid to prevent splashing.
-
Work surfaces should be covered with disposable, absorbent liners to contain any potential spills.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
A dedicated spill kit for cytotoxic compounds must be readily available.
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Clean the spill working from the outside in, using absorbent materials to contain the substance.
-
All materials used for spill cleanup are to be disposed of as cytotoxic waste.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents self-contamination.
| PPE Category | Specification |
| Hand Protection | Double gloving with nitrile gloves is required. The outer pair should be changed regularly or immediately upon contamination. |
| Body Protection | A dedicated lab coat or a disposable gown should be worn. For higher-risk procedures, disposable coveralls are recommended. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Respiratory Protection | For handling powders or when there is a risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area. |
Quantitative Exposure Guidelines for Potent Compounds
While specific occupational exposure limits (OELs) for this compound have not been established, the following table provides a general framework used for highly potent active pharmaceutical ingredients (HPAPIs) and can serve as a conservative guide for risk assessment and control strategies.
| Hazard Category | Occupational Exposure Limit (OEL) Range | Handling Recommendations |
| 1 | ≥ 500 µg/m³ | General laboratory practices with local exhaust ventilation. |
| 2 | 10 - 500 µg/m³ | Ventilated balance enclosures and laminar flow hoods. |
| 3 | 0.03 - 10 µg/m³ | High-containment solutions such as fume hoods with HEPA filtration. |
| 4 | < 0.03 µg/m³ | Isolation technology, such as glove boxes and closed-system transfers, is required. |
Given the cytotoxic nature of this compound and the lack of specific toxicity data, it is prudent to handle it under conditions outlined for Hazard Category 3 or 4.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
-
Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be segregated at the point of use into clearly labeled, leak-proof containers designated for cytotoxic waste. These containers are typically color-coded, often with purple lids or bags.
-
Sharps: All contaminated sharps, such as needles and syringes, must be placed in a puncture-resistant cytotoxic sharps container.
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol and the contents.
-
Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration. Arrange for collection by a licensed hazardous waste disposal service.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
